Product packaging for Indolin-7-amine(Cat. No.:CAS No. 2759-12-8)

Indolin-7-amine

Cat. No.: B1612323
CAS No.: 2759-12-8
M. Wt: 134.18 g/mol
InChI Key: BZJFJABOZCGZDD-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Indoline (B122111) Derivatives

The journey into the world of indole (B1671886) and its derivatives began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, laying the groundwork for indole chemistry. wisdomlib.orgwikipedia.org The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil). wisdomlib.org While early interest was driven by the dyestuff industry, the 1930s saw a surge in research as the indole nucleus was identified in crucial biomolecules like tryptophan and auxins. wikipedia.orgpcbiochemres.com

The development of synthetic methods, most notably the Fischer indole synthesis in 1883, was a pivotal moment, enabling the creation of various substituted indoles. wikipedia.orgcreative-proteomics.com This paved the way for the exploration of a vast chemical space, including the synthesis and investigation of indoline derivatives. The synthesis of 7-aminoindoline, a direct precursor to Indolin-7-amine, was a significant step, providing a key starting material for creating more complex fused indoline systems. acs.org

Significance of this compound within the Indoline Scaffold in Academic Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and the position of substituents on this framework plays a crucial role in determining the molecule's properties and biological activity. The 7-amino group in this compound is particularly significant for several reasons.

The presence of the amino group at the C7-position is a key feature in numerous natural products and biologically active molecules. acs.org This substitution pattern is associated with a range of biological activities, including antiproliferative effects, inhibition of tubulin polymerization, and histone deacetylase (HDAC) inhibitory activity. acs.org The development of methods for the functionalization of the C7-position of indoline, especially amidation, has been a focus of research to access these valuable scaffolds. acs.orgacs.org

The amino group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility makes this compound a valuable building block for creating libraries of compounds for drug discovery and materials science applications. For instance, the aminomethyl moiety at the C7 position is found in many biologically active indole alkaloids. semanticscholar.org

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs has followed several key trajectories. A primary focus has been on the development of efficient and versatile synthetic methodologies. This includes the exploration of transition-metal-catalyzed C-H amidation to introduce the 7-amino group directly onto the indoline core. acs.orgacs.org

Another significant area of research is the use of this compound as a scaffold for the synthesis of novel therapeutic agents. Scientists have designed and synthesized derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. rsc.org For example, derivatives of 7-aliphatic amine tryptanthrin (B1681603) have shown promising antibacterial activity against phytopathogenic bacteria. mdpi.com

In materials science, the unique electronic properties of the indole nucleus have led to investigations into the use of this compound derivatives in the development of organic electronic materials and functional polymers. The ability to tune the electronic properties through substitution on the indoline ring makes these compounds attractive for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Furthermore, the synthesis of bis-indole derivatives linked at the 7-position has emerged as an area of interest, given the biological activity of many naturally occurring bis-indoles. semanticscholar.org The 7-aminomethylindole, derived from this compound, serves as a useful precursor for creating a range of symmetrical and unsymmetrical bis-indoles. semanticscholar.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B1612323 Indolin-7-amine CAS No. 2759-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJFJABOZCGZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619492
Record name 2,3-Dihydro-1H-indol-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2759-12-8
Record name 2,3-Dihydro-1H-indol-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indol-7-amine
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Synthetic Methodologies for Indolin 7 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for indole (B1671886) and indoline (B122111) synthesis have been adapted for the preparation of precursors to indolin-7-amine. These approaches, while foundational, often require harsh reaction conditions.

Fischer Indole Synthesis and its Adaptations for this compound Precursors

The Fischer indole synthesis, discovered in 1883, is a venerable and reliable method for constructing the indole ring system. tcichemicals.comwikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

For the synthesis of precursors to this compound, a suitably substituted phenylhydrazine is required. The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.org While the classical Fischer synthesis directly yields indoles, subsequent reduction of the indole ring is necessary to obtain the indoline framework.

ReagentsConditionsProduct
Aryl hydrazines, Aldehydes/KetonesBrønsted or Lewis acid catalysisIndoles

This table summarizes the general reactants and conditions for the Fischer Indole Synthesis.

Madelung Indole Synthesis in the Context of Indoline Frameworks

The Madelung synthesis is another classical method that involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to form an indole. uninsubria.itclockss.org The harsh conditions of the original Madelung synthesis, often requiring temperatures up to 400°C, have limited its application to substrates with inert substituents. uninsubria.it

Modern modifications of the Madelung synthesis have been developed to proceed under milder conditions. For instance, the use of alkyllithium reagents as the base allows for cyclization at lower temperatures. uninsubria.it A modified Madelung synthesis has been developed for the conversion of N-(alkylphenyl)alkanamides to indoles using n-butyllithium or lithium diisopropylamide in tetrahydrofuran (B95107) at temperatures ranging from -20 to +25°C. researchgate.net To obtain this compound, a precursor with a nitro or other reducible group at the desired position on the N-acyl-o-toluidine would be necessary, followed by reduction of both the indole ring and the nitro group.

Starting MaterialReagentsConditionsProduct
N-acyl-o-toluidinesStrong base (e.g., NaNH2, alkyllithium)High temperature or milder conditions with modern reagentsIndoles

This table outlines the general components of the Madelung Indole Synthesis.

Reissert Indole Synthesis and Related Strategies for this compound

The Reissert indole synthesis provides a route to indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation reaction is followed by a reductive cyclization using zinc in acetic acid to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org

To apply this to the synthesis of this compound, a 2-nitro-m-toluidine derivative could theoretically be used as a starting point. The subsequent reduction of the nitro group and the indole ring would be required to yield the final product. The Reissert reaction and its modifications offer a pathway to functionalized indoles that can serve as precursors to indolines. nih.govacs.org

Starting MaterialReagentsProduct
ortho-Nitrotoluene1. Diethyl oxalate, NaOEt 2. Zn, Acetic AcidIndole-2-carboxylic acid

This table details the key reagents in the Reissert Indole Synthesis.

Modern Catalytic and Stereoselective Syntheses

Contemporary synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance under milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed reactions are particularly prominent in the synthesis of indole and indoline derivatives. rsc.org These methods often involve cross-coupling reactions to construct the core heterocyclic structure. For the synthesis of C7-aminoindoline, a palladium-catalyzed process involving o-iodoaniline, aziridines, and a norbornene-type mediator has been developed. rsc.org This reaction proceeds via a controllable carbon elimination strategy. rsc.org

Another palladium-catalyzed approach involves the oxidative aromatization of indolines to indoles, a process that can be reversed to obtain indolines from indoles. clockss.org Furthermore, a palladium-catalyzed cyclization of N-aryl imines provides a route to indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org These catalytic systems offer a versatile platform for accessing a wide range of substituted indolines, including those with amino functionalities at the C7 position.

A notable development is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium catalyst to couple aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org

CatalystReactantsKey Features
Pd(OAc)2/P(p-Cl-C6H4)3o-iodoaniline, aziridines, norbornene mediatorControllable carbon elimination for C7-aminoindoline synthesis. rsc.org
Palladium on charcoal4-chloro-7-nitroindole, H2Reductive cyclization and dehalogenation. prepchem.com

This table highlights examples of palladium-catalyzed reactions for indoline synthesis.

Copper-Catalyzed Aminations in Indoline Scaffolds

Copper-catalyzed reactions represent a significant strategy for the formation of carbon-nitrogen bonds in the synthesis of indoline derivatives. These methods are valued for their efficiency and broad applicability.

A notable approach involves a single-electron, copper-mediated amination for constructing pyrroloindolines with a C3-N linkage. acs.orgnih.gov This transformation is promoted by copper wire and isopropanol (B130326) and is effective for a wide range of substrates, irrespective of their electronic or steric properties. acs.orgnih.gov The proposed mechanism suggests that a copper(I)-mediated reduction of a carbon-bromine bond generates a carbon-centered radical. This radical then adds to a nitrosoarene, forming the desired C3-N bond. nsf.gov This heterogeneous copper-catalyzed method has proven useful in the synthesis of complex molecules like (+)-asperazine. acs.orgnih.gov

Furthermore, copper catalysis is effective for the C–H amidation of indoles. For instance, the pyrimidine (B1678525) group can act as a directing group to facilitate the copper-catalyzed C–H activation and subsequent amidation or imidation of the indole C-H bond. beilstein-journals.org Research has also demonstrated the copper-catalyzed amidation of alkynes, which tolerates various nitrogen sources, including indoles. beilstein-journals.org These methods highlight the versatility of copper catalysis in creating diverse indoline scaffolds. researchgate.net

Asymmetric Synthesis of Chiral Indoline Structures Related to this compound

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric methods for synthesizing chiral indoline structures. These strategies often employ chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Organocatalysis in Indolinone Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral indolinones. capes.gov.br Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or (R,R)-cyclohexyldiamine, have been successfully used in various transformations. rsc.orgnih.gov

For example, a chiral bifunctional thiourea (B124793) catalyst has been employed in an asymmetric Mannich reaction of 3-indolinone-2-carboxylates with in situ-generated N-Boc-benzaldimines, yielding chiral β-amino esters with high enantioselectivity. nih.gov Similarly, cinchona-derived squaramide catalysts have been effective in the organocatalytic asymmetric α-sulfenylation of 2-substituted indolin-3-ones, producing chiral 2,2-disubstituted indole-3-ones with an S- and N-containing heteroquaternary carbon stereocenter in high yields and enantiomeric excesses. researchgate.net The development of novel organocatalysts, including chiral N,N′-Dioxides, continues to expand the scope of these asymmetric transformations. capes.gov.br

The functionalization of the carbocyclic ring of indoles, which is generally less reactive than the azole ring, has also been achieved through organocatalysis, offering a metal-free approach to novel indole derivatives. sioc-journal.cn These methods often provide excellent control over chirality, addressing a significant challenge in synthetic chemistry. acs.org

Enantioselective Functionalization Strategies

A variety of enantioselective functionalization strategies have been developed to introduce chirality into the indoline core. researchgate.net These methods include catalytic, enantioselective functionalization of the indole nucleus, often targeting the C2 or C3 position. nih.gov

One strategy involves the deracemization of 3,3-disubstituted indoles. This process uses a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation for kinetic resolution and a borane-catalyzed hydrogenation for the racemization of the undesired isomer, ultimately affording the desired indoline in high enantiomeric excess. acs.org Another approach is the palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with alkenes, which creates a stereocenter adjacent to the C2 position. nih.gov

The direct asymmetric functionalization of indoles can also be achieved through organocatalytic or organometallic approaches. mdpi.com For instance, chiral phosphoric acids can catalyze the addition of indoles to acyliminium ions to produce chiral α-N-branched indoles. mdpi.com Additionally, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective functionalization of the indole N-H group. mdpi.com

Catalyst/MethodReactantsProductYield (%)Enantiomeric Excess (%)
Chiral Phosphoric Acid3,3-disubstituted 3H-indoles2-aryl 3,3-disubstituted indolines86-9545-92 acs.org
Palladium/Pyridine-Oxazoline Ligand2-Indole triflates, AlkenesC2-functionalized indolesModerateExcellent nih.gov
Chiral Phosphoric AcidIndoles, Acyliminium ionsChiral α-N-branched indoles--
N-Heterocyclic Carbene (NHC)Indole-7-carbaldehyde, Carbonyl compoundsN-functionalized indolesHighHigh mdpi.com

These strategies underscore the progress in achieving high levels of stereocontrol in the synthesis of complex indoline derivatives.

Multicomponent Reactions (MCRs) for this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecular scaffolds. rsc.orgnih.gov These reactions have been successfully applied to the synthesis of diverse indoline and indole-based structures. rsc.org

One example is the Ugi-azide multicomponent reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) to produce tetrazole-containing indole derivatives. rsc.org Another approach is a one-pot, two-step MCR for the synthesis of N-1-quinoxaline-indoles from indoles, amines, and glyoxaldehydes under microwave conditions. rsc.org The use of MCRs allows for the rapid generation of molecular diversity from simple starting materials. nih.gov

For instance, a three-component reaction of 6-aminoquinoline, formaldehyde, and dimedone yields a partially hydrogenated benzo[b] nsf.govrhhz.netphenanthroline derivative. nih.gov Similarly, microwave-assisted MCRs have been developed for the synthesis of indoline-spiro fused pyran derivatives from isatins, cyclic 1,3-diketones, and malononitrile (B47326) in an aqueous medium without a catalyst. beilstein-journals.org The efficiency and versatility of MCRs make them a powerful tool in modern synthetic chemistry for accessing complex heterocyclic systems. nih.gov

Synthesis from Precursors and Functional Group Transformations

The synthesis of aminoindolines can also be achieved through the transformation of functional groups on precursor molecules. A common and effective method is the reduction of nitro groups.

Reduction of Nitrobenzene (B124822) Derivatives to Aminoindolines

The reduction of nitroaromatic compounds is a fundamental transformation for the preparation of anilines and their derivatives. researchgate.net This method is widely applicable and can be achieved using various reducing agents and catalytic systems.

Historically, metals like iron or tin in the presence of hydrochloric acid have been used for the reduction of nitroarenes to amines. miracosta.edu More modern approaches utilize catalytic hydrogenation with catalysts such as platinum or palladium. lboro.ac.uk The catalytic reduction of nitrobenzene to aniline (B41778) is a key industrial process. lboro.ac.uk

Conversion of Oxindoles and Related Heterocycles to Indolines

The transformation of oxindoles into the indoline framework is a fundamental strategy in the synthesis of indoline derivatives. This conversion typically involves the reduction of the C2-carbonyl group characteristic of the oxindole (B195798) ring. While the direct reduction of an oxindole to an indoline is a key transformation, the literature often discusses the reduction of oxindoles to indoles as an intermediate step nih.gov. The subsequent reduction of the indole double bond then yields the desired indoline.

A common approach involves the use of strong reducing agents capable of reducing the amide carbonyl. For instance, reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are employed for this purpose. The choice of reagent and reaction conditions is crucial to avoid over-reduction or side reactions.

Another synthetic pathway proceeds via 3-substituted oxindoles. For example, a process for preparing oxindoles involves the cyclization of ortho-substituted anilines google.com. In one specific method, a 3-thio-ether-2-oxindole is synthesized and then desulfurized using Raney Nickel to produce the corresponding 2-oxindole google.com. This oxindole can then be subjected to reduction to form the indoline core. The synthesis of oxindoles from α-haloacetanilides, often catalyzed by a Lewis acid, also provides precursors that can be converted to indolines mdpi.comorganic-chemistry.org.

The table below summarizes a general synthetic sequence starting from an aniline precursor.

StepDescriptionReactants/ReagentsProduct
1Formation of Azasulfonium SaltN-haloaniline, β-thio esterAzasulfonium halide
2RearrangementBase (e.g., triethylamine)ortho-substituted aniline
3CyclizationAcid3-thio-ether-2-oxindole
4DesulfurizationRaney Nickel2-Oxindole
5ReductionStrong reducing agent (e.g., LiAlH₄)Indoline

This table illustrates a multi-step process for converting an aniline into an indoline via an oxindole intermediate, based on methods described in the literature google.commdpi.com.

Strategic Derivatization of Indoline Core Structures to Access this compound

Direct functionalization of a pre-formed indoline core is a highly atom-economical approach to synthesize this compound. Significant progress has been made in the regioselective C-H activation and amination at the C7 position of the indoline ring. These methods often employ transition metal catalysts and directing groups to achieve high selectivity.

Ruthenium(II)-catalyzed C-H amidation at the C7-position represents a notable advancement. This method utilizes dioxazolone as an environmentally benign amidating agent, proceeding under ambient conditions to give excellent yields of 7-aminoindoline derivatives acs.orgresearchgate.net. The reaction is facilitated by a readily cleavable amide group at the N1 position, which acts as a directing group to guide the catalyst to the C7-C-H bond acs.org.

Rhodium(III) catalysis has also been successfully applied for the direct C7 amination of indolines. These protocols allow for the coupling of indolines with various amine sources, demonstrating good functional group tolerance and high atom economy researchgate.net. For instance, a mild and practical Rh(III)-catalyzed C7-H amination has been developed for the synthesis of a variety of 7-amino-substituted indolines researchgate.net.

The table below details examples of catalytic C7 amination of indolines.

Catalyst SystemAmidating/Aminating AgentDirecting GroupKey Features
Ru(II) complexDioxazoloneN1-amideEnvironmentally benign, ambient conditions, excellent yields acs.orgresearchgate.net
Rh(III) complexArylsulfonamides, TrifluoroacetamideN-PyrimidylMild conditions, good functional group tolerance, high atom economy researchgate.net

This table showcases modern catalytic systems for the direct C-H amination of the indoline C7 position.

Novel Synthetic Routes and Mechanistic Investigations

Recent research has focused on developing more efficient and innovative methods for the synthesis of this compound and its derivatives, including one-pot procedures and photochemical strategies. These novel routes are often accompanied by detailed mechanistic studies to understand and optimize the reactions.

One-Pot Synthetic Methods for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of indole and indoline derivatives.

For example, a one-pot, three-component condensation reaction of aromatic aldehydes, dimedone, and 1-naphthylamine (B1663977) can be used to produce benzo[c]acridine derivatives, showcasing a powerful strategy for building complex heterocyclic systems efficiently scielo.org.mx. Similarly, the synthesis of spiro[dihydropyridine-oxindole] derivatives has been achieved through a three-component reaction of an arylamine, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid beilstein-journals.org.

While not always directly yielding this compound, these multicomponent strategies are highly relevant. For instance, a domino approach for synthesizing 2-aminoindole derivatives has been developed using a CuBr₂-mediated single-electron transfer (SET) oxidative cyclization. This one-pot multicomponent strategy uses simple starting materials like substituted aryl amines researchgate.net. Adapting such strategies, for example by using appropriately substituted anilines, could provide a direct route to the this compound scaffold. Another one-step amidation reaction has been reported for preparing certain indole-2-one derivatives from 5-chloroisatin (B99725) and various amines nih.gov.

Photochemical Reactions in Indoline Chemistry Relevant to Amine Functionalization

Photochemical methods, which use light to initiate chemical reactions, provide access to unique reaction pathways and are often conducted under mild conditions. In the context of indoline synthesis and functionalization, photochemistry has emerged as a powerful tool.

A light-mediated, diastereoselective de novo synthesis for 2,3-substituted indolines has been reported, highlighting the potential of photochemical approaches in constructing the core indoline structure with high stereocontrol researchgate.net. Furthermore, photochemical amination reactions based on oxidative cross-coupling between C-H and N-H bonds are particularly relevant. These reactions can be mediated by photoredox catalysts like iridium or ruthenium complexes, or organic dyes thieme-connect.de.

The photochemical conversion of substituted aryl azides is another promising route. Irradiation of these precursors can lead to intramolecular amination, forming heterocyclic frameworks such as indoles rsc.org. This strategy could potentially be adapted for the synthesis of this compound from a suitably designed precursor. Nickel-photoredox catalysis has also enabled a broad range of C-N coupling reactions with excellent yields, providing a scalable platform for amine functionalization chemrxiv.org.

Photochemical StrategyDescriptionCatalyst/MediatorKey Outcome
De Novo SynthesisLight-mediated diastereoselective synthesis of the indoline ring.Light (e.g., LEDs)High yields (up to 85%) and stereocontrol researchgate.net
C-H AminationVisible-light-mediated oxidative cross-coupling of C-H and N-H bonds.Ir/Ru complexes, Organic dyesDirect formation of C-N bonds thieme-connect.de
Intramolecular AminationPhotochemical conversion of aryl azides to form heterocycles.Light (e.g., purple LEDs)Formation of indole and other N-heterocycles rsc.org
Nickel-Photoredox CouplingC(sp²)–N coupling reactions initiated by inexpensive indoles.Indole photocatalyst, Ni catalystScalable platform for C-N bond formation chemrxiv.org

This table summarizes various photochemical methods applicable to the synthesis and amination of indolines.

Mechanism-Based Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new ones. Mechanistic investigations into indoline synthesis have revealed a variety of reactive intermediates and pathways.

For the transition-metal-catalyzed C7-functionalization of indolines, a reversible C-H bond metallation step has been proposed as a key part of the mechanism researchgate.net. In this process, the catalyst coordinates to the directing group and then reversibly breaks the C7-H bond to form a metallacyclic intermediate, which then reacts with the coupling partner.

In the realm of photochemical reactions, different mechanisms are at play. For some photochemical aminations, an N-centered radical is proposed as the key reactive intermediate thieme-connect.de. This radical is generated through an oxidative process and then adds to the aromatic ring. In other cases, photoinduced electron transfer can generate an arene radical cation, which is then attacked by the amine nucleophile thieme-connect.de. A novel mechanistic pathway has been suggested for a nickel-photoredox C-N coupling reaction, which is thought to operate via an unconventional aryl radical-initiated Ni(I)/III) catalytic cycle, distinguishing it from more traditional photoredox processes chemrxiv.org. Radical cascade cyclizations catalyzed by copper have also been proposed for the synthesis of certain indoline derivatives sci-hub.se.

These mechanistic insights, from organometallic cycles involving C-H activation to radical-based photochemical pathways, are vital for advancing the synthetic chemistry of this compound.

Advanced Research on Derivatization Strategies for Indolin 7 Amine

Chemoselective Functionalization at the Amino Group (C7)

The primary amino group at the C7 position of the indoline (B122111) scaffold is a key site for derivatization, allowing for the introduction of a wide array of functional groups through chemoselective reactions. These transformations are fundamental for modifying the molecule's properties and for building more complex structures.

Acylation and Amidation Reactions of Indolin-7-amine

The acylation of the exocyclic amino group at C7 is a foundational transformation for creating amide derivatives. This reaction can be achieved through several methods. Standard acylation procedures involve reacting this compound with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. researchgate.net These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. researchgate.net The choice of solvent and base is crucial for achieving high yields and selectivity. Aqueous media with a base like sodium bicarbonate have been shown to be effective for the chemoselective acylation of amines in the presence of other potentially reactive groups like phenols. researchgate.net

More advanced strategies include direct amidation reactions. Boric acid has been described as a simple and effective catalyst for the direct condensation of aromatic amines with carboxylic acids under mild conditions. asianpubs.org Furthermore, organocatalytic methods have been developed for highly chemoselective acylations. For instance, N-carbonylimidazoles can act as potent acylating agents, with catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridinium (B92312) ions directing the reaction to either alcohol or aniline (B41778) groups, respectively, highlighting the potential for precise control. nih.gov

Table 3.1.1: Representative Acylation and Amidation Methods for Aromatic Amines

Method Acylating/Amidating Agent Catalyst/Base General Conditions Product Type Citation(s)
Standard Acylation Acyl Chloride / Anhydride (B1165640) Pyridine (B92270), Tertiary Amines Aprotic organic solvents, room temperature N-Aryl Amide researchgate.net
Aqueous Acylation Acetic Anhydride Sodium Bicarbonate (NaHCO₃) Water, room temperature N-Aryl Acetamide researchgate.net
Catalytic Amidation Carboxylic Acid Boric Acid Mild heating N-Aryl Amide asianpubs.org
Organocatalytic Acylation N-Carbonylimidazole DBU or Pyridinium Salts Organic solvent, room temperature N-Aryl Amide nih.gov
Photocatalytic Amidation Aromatic Aldehyde Phenazine Ethosulfate Visible light, air (O₂) N-Aryl Amide mdpi.com

Alkylation Strategies for N7-Substituted this compound Derivatives

Alkylation of the C7-amino group introduces alkyl substituents, leading to secondary or tertiary amine derivatives. A common approach is nucleophilic substitution using alkylating agents like alkyl halides. Another powerful and widely used method is reductive amination. wikipedia.orgnumberanalytics.com This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. numberanalytics.com

The process is versatile, allowing for the introduction of a wide range of alkyl groups depending on the carbonyl compound used. numberanalytics.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity. wikipedia.orgnumberanalytics.com The reaction is often catalyzed by acid, though the pH must be carefully controlled to ensure the amine remains sufficiently nucleophilic while still promoting imine formation. libretexts.org

Table 3.1.2: General Strategies for N-Alkylation of Aromatic Amines

Method Reagents Reducing Agent / Base General Conditions Product Type Citation(s)
Direct Alkylation Alkyl Halide (e.g., R-Br, R-I) Inorganic or Organic Base Organic solvent, heating Secondary/Tertiary Amine -
Reductive Amination Aldehyde or Ketone NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst Acid catalyst, one-pot reaction Secondary/Tertiary Amine wikipedia.orgnumberanalytics.com
Catalytic Reductive Amination Aldehyde/Ketone, H₂ Palladium (Pd) or Nickel (Ni) catalyst Dihydrogen pressure, heating Secondary/Tertiary Amine wikipedia.orgencyclopedia.pub

Formation of Schiff Bases and Related Imines from this compound

This compound, possessing a primary amino group, readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. juniperpublishers.comijfmr.com This condensation reaction is a cornerstone of organic synthesis and proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orgijacskros.com Subsequent dehydration, which is the rate-determining step, yields the C=N double bond of the imine. ijacskros.com

The reaction is reversible and is typically catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). unizin.orglibretexts.org The pH of the reaction medium is critical; excessively acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. libretexts.orgresearchgate.net The reaction is often driven to completion by removing the water formed, for example, through azeotropic distillation. wikipedia.org A wide variety of aromatic and aliphatic aldehydes and ketones can be used, making this a versatile method for derivatizing the C7-amino group. bepls.commasterorganicchemistry.com

Table 3.1.3: General Conditions for Schiff Base Formation from Aromatic Amines

Carbonyl Compound Catalyst Solvent Key Conditions Product Citation(s)
Aromatic Aldehydes Acetic Acid (catalytic) Ethanol, Methanol Reflux or room temperature N-Aryl Aldimine ijacskros.comresearchgate.net
Aliphatic Aldehydes Mild Acid (e.g., pH ~5) Methanol Stirring at ambient temperature N-Aryl Aldimine libretexts.orgijfmr.com
Ketones Acid Catalyst Toluene Azeotropic removal of water (e.g., Dean-Stark) N-Aryl Ketimine wikipedia.org
Various Aldehydes None (catalyst-free) Water Stirring at ambient temperature N-Aryl Aldimine ijfmr.com

Ring Functionalization and Substituent Effects

Beyond derivatization of the amino group, significant research has focused on the selective functionalization of the indoline ring itself, particularly the challenging C-H bonds of the benzene (B151609) portion.

Halogenation and Suzuki-Miyaura Cross-Coupling for C7-Modified Indolines

A powerful two-step strategy for modifying the indoline ring involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction. The amino group at C7 is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, halogenation of this compound is expected to occur preferentially at the C6 (ortho) and potentially the C4 (para) positions. However, achieving high regioselectivity in the halogenation of anilines can be challenging. nih.gov Iron-catalyzed methods have been developed to promote ortho-halogenation of anilines with high selectivity. nih.gov

Once a halogen atom (typically Br or I) is installed on the ring (e.g., at C6), it serves as a synthetic handle for the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This reaction is a highly versatile and widely used method for forming carbon-carbon bonds by coupling the organohalide with an organoboron species, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This allows for the introduction of a vast array of aryl and heteroaryl substituents onto the indoline core. The reaction is known for its high tolerance of functional groups, making it suitable for complex molecules. nih.govmdpi.com

Table 3.2.1: Typical Suzuki-Miyaura Cross-Coupling Reaction Components

Component Examples Role in Reaction Citation(s)
Organohalide Aryl Bromides (Ar-Br), Aryl Iodides (Ar-I), Aryl Triflates (Ar-OTf) Electrophilic partner, provides one carbon fragment. wikipedia.org
Organoboron Reagent Arylboronic Acids (Ar-B(OH)₂), Arylboronic Esters Nucleophilic partner, provides the second carbon fragment. libretexts.org
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos) Catalyzes the oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species for transmetalation. wikipedia.org
Solvent Toluene, Dioxane, DMF, Aqueous mixtures Solubilizes reactants and facilitates the reaction. nih.gov

Site-Selective Functionalization of the Indoline Ring System

Directly functionalizing a specific C-H bond on the indoline ring represents a highly atom-economical approach. Accessing the C4 to C7 positions of the benzene core is challenging due to the inherent reactivity of the C2 and C3 positions in the related indole (B1671886) structure. acs.orgnih.gov A predominant strategy to overcome this involves the use of a directing group (DG) installed on the indoline nitrogen (N1). acs.orgnih.govresearchgate.net This DG coordinates to a transition metal catalyst, positioning it in close proximity to the C7 C-H bond and facilitating its selective activation. researchgate.netacs.org

Various directing groups have been successfully employed, including pivaloyl, pyrimidine (B1678525), and phosphinoyl groups. acs.orgresearchgate.netacs.org Ruthenium and palladium are common catalysts for these transformations. acs.orgnih.gov For instance, ruthenium-catalyzed protocols using sulfonyl azides or dioxazolones as amidating agents have been developed for the direct amidation of the C7 position. nih.govacs.org Similarly, palladium-catalyzed methods enable the direct arylation of C7 using arylboronic acids or aryltriazenes. acs.orgnih.gov This directing-group strategy has been extended to a range of C7-functionalizations, including olefination, acylation, and alkylation. acs.orgnih.gov

Table 3.2.2: Directing Group Strategies for C7-Functionalization of Indolines

Directing Group (on N1) Catalyst System Coupling Partner Functionalization Type Citation(s)
Pyrimidine Ru(II) catalyst Dioxazolone C7-Amidation acs.org
Pyrimidine Pd(II) catalyst Aryltriazene C7-Arylation acs.orgresearchgate.net
Pivaloyl Rh(III) catalyst Acrylates, Styrenes C7-Alkenylation/Olefination researchgate.net
Di-tert-butylphosphinoyl (P(O)tBu₂) Pd(OAc)₂ / Ligand Arylboronic Acid C7-Arylation acs.orgacs.orgresearchgate.net
N-Amide Pd(OAc)₂ PhI(OAc)₂ C7-Acetoxylation nsf.gov

Impact of Substituents on Reactivity and Selectivity in Derivatization

In the derivatization of this compound, the nature and position of substituents on the indoline core and on the reacting partner play a critical role in determining the reaction's velocity, outcome, and stereochemistry. The electronic properties and steric bulk of these substituents can profoundly influence the reactivity of the 7-amino group and the aromatic ring, as well as dictate the selectivity for a particular reaction pathway.

Electronic Effects: The electronic density of the indoline ring system can impact the reaction outcome. mdpi.com However, in certain reactions, such as some asymmetric N-alkylations, the electronic properties of substituents on the indoline core have been observed to not significantly affect the reaction's yield or enantioselectivity. mdpi.com Conversely, in other contexts like palladium-catalyzed C-H arylation, increasing the electron density of the aryl ring on the coupling partner has been shown to improve reactivity. acs.org The interplay between the electron-donating or electron-withdrawing nature of a substituent and the reaction mechanism is crucial. For instance, in reactions involving electrophilic attack on the aromatic ring, electron-donating groups can enhance reactivity, whereas electron-withdrawing groups can retard it.

Steric Hindrance: Steric hindrance is a major determinant of reactivity and selectivity. researchgate.net Substituents positioned near the reaction center can impede the approach of reagents, leading to lower yields. For example, ortho-substituted benzoic acids have been shown to react more slowly in some palladium-catalyzed arylations compared to their para- or meta-substituted counterparts. nih.gov Similarly, sterically hindered isoquinolines can result in diminished yields and enantioselectivities in N-alkylation reactions. mdpi.com In some cases, steric effects, such as the Thorpe-Ingold effect, are thought to play a crucial role in reactivity, where gem-disubstitution on a carbon atom can accelerate intramolecular reactions. acs.org The predictable nature of these steric influences is often exploited in synthesis; for example, in intramolecular C-H amination reactions, cyclizations often proceed with high diastereoselectivity as substituents adopt pseudoequatorial positions in a chair-like transition state to minimize steric strain. acs.org

Regio- and Stereoselectivity: Substituents are instrumental in directing the regioselectivity of a derivatization. In C-H functionalization reactions, directing groups are often employed to guide a catalyst to a specific C-H bond. The choice of directing group can dramatically alter the site of reaction. acs.org For instance, replacing a carbonyl connector with a sulfonyl moiety in a directing group has been shown to completely switch the selectivity from γ-arylation to δ-arylation. acs.org Furthermore, in the derivatization of chiral amines, the use of a chiral acylating reagent can lead to stereoselective reactions, though this can sometimes be complicated by issues of poor yield and racemization of the reagent itself. nih.gov The stereochemical outcome is also influenced by the structure of the reactants; bulky substituents on α-olefins, for example, can lead to lower yields and enantioselectivity in N-alkylation reactions. mdpi.com

Derivatization for Analytical and Characterization Purposes

Derivatization is a key strategy for the analysis of this compound, converting it into a new compound with properties more suitable for a given analytical technique. This is particularly important for enhancing detectability in chromatography, enabling spectroscopic analysis, and preparing suitable crystals for structural elucidation.

The primary amino group of this compound makes it a suitable candidate for derivatization prior to chromatographic analysis, which is often necessary to improve volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comshimadzu.com

For HPLC analysis, derivatizing reagents are used to attach a UV-absorbing or fluorescent tag to the amine. researchgate.net This enhances detection sensitivity and selectivity. shimadzu.comsci-hub.se Common pre-column derivatization reagents react with the primary amine to form stable, detectable products. shimadzu.com The choice of reagent depends on the detector available and the desired sensitivity. researchgate.netsci-hub.se

For GC analysis, the polar nature of the primary amine requires derivatization to increase volatility and improve peak shape. sigmaaldrich.comsigmaaldrich.com This typically involves a two-step process where the amino group is blocked. sigmaaldrich.com Silylation is a common technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive derivatives compared to other silylating agents. sigmaaldrich.com Another approach involves acylation with reagents such as trifluoroacetic anhydride (TFAA). sigmaaldrich.com

In chiral chromatography, derivatization can be used as an indirect method to separate enantiomers. chromatographyonline.com A chiral derivatizing agent (CDA) reacts with the amine enantiomers to form diastereomers, which have different physicochemical properties and can be separated on a standard achiral column. nih.govchromatographyonline.com

The table below summarizes common derivatizing reagents applicable to the primary amine of this compound for various chromatographic methods.

Table 1: Derivatizing Reagents for Chromatographic Analysis of Amines

Chromatographic Method Reagent Class Specific Reagent Example(s) Purpose
HPLC-UV/FLD Chromophoric/Fluorophoric Tags o-Phthalaldehyde (OPA) Introduces a fluorescent tag for sensitive detection of primary amines. researchgate.netjasco-global.com
HPLC-UV/FLD Chromophoric/Fluorophoric Tags Dansyl chloride (DNS-Cl) Forms highly fluorescent sulfonamide derivatives. shimadzu.comthermofisher.com
HPLC-UV/FLD Chromophoric/Fluorophoric Tags 9-Fluorenylmethylchloroformate (FMOC-Cl) Attaches a fluorescent fluorenylmethoxycarbonyl group. researchgate.netsci-hub.sejasco-global.com
HPLC-UV/FLD Chromophoric/Fluorophoric Tags 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl-Cl) Provides a chromophoric tag for visible detection. researchgate.net
HPLC-UV/FLD Chromophoric/Fluorophoric Tags 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) Forms a fluorescent derivative. researchgate.net
GC-FID/MS Acylating Agents Trifluoroacetic anhydride (TFAA) Blocks the active amine hydrogen, increasing volatility. sigmaaldrich.com
GC-FID/MS Silylating Agents N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Forms stable TBDMS derivatives, improving chromatographic behavior. sigmaaldrich.com

Spectroscopic tagging involves covalently attaching a probe to this compound to facilitate its detection and study using various spectroscopic methods. This is most commonly achieved through fluorescent labeling, where a fluorophore is attached to the primary amine. bioclone.net

Fluorescent Labeling: The primary amine of this compound is a prime target for reaction with a variety of amine-reactive fluorescent dyes. thermofisher.combioclone.net These reactions result in a stable covalent bond between the fluorophore and the indoline moiety. bioclone.net The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and the experimental environment. thermofisher.com

Common strategies for labeling primary amines include:

Succinimidyl Esters (NHS Esters): This is a widely used method due to its high specificity for primary amines at a slightly basic pH, forming a stable amide bond. bioclone.nettocris.com A vast array of fluorophores, such as Alexa Fluor, BODIPY, and cyanine (B1664457) dyes, are available as NHS esters. thermofisher.comrndsystems.com

Isothiocyanates: Reagents like Fluorescein Isothiocyanate (FITC) react with primary amines to form a thiourea (B124793) linkage. bioclone.net

Aldehydes/Ketones: Fluorophores containing an aldehyde or ketone group, such as fluorescamine, react rapidly with primary amines to yield fluorescent derivatives. thermofisher.com Fluorescamine itself is non-fluorescent and only becomes fluorescent upon reaction, which reduces background signal. thermofisher.com

Sulfonyl Chlorides: Reagents like dansyl chloride react with primary amines to form stable and highly fluorescent sulfonamides. thermofisher.com

Other Spectroscopic Labels: Beyond fluorescence, other tags can be used for different types of analysis.

Isotope Labeling: For quantitative mass spectrometry, isotope-coded affinity tags (ICAT) can be employed. These reagents have a thiol-reactive group, but similar principles with amine-reactive groups exist. nih.gov The strategy involves labeling with isotopically distinct tags that allow for the relative quantification of the analyte in different samples. nih.gov

Radiolabeling: For highly sensitive detection or in vivo imaging, this compound can be derivatized with a radionuclide. nih.gov This can be done directly or, more commonly, indirectly by first conjugating a chelating agent to the molecule. The chelator then forms a stable complex with a radiometal. nih.govresearchgate.net

The selection of a labeling strategy depends on the specific application, whether it is for simple detection, quantification, or advanced imaging techniques. nih.govnih.gov

To determine the precise three-dimensional structure of a molecule using single-crystal X-ray crystallography, it is essential to first obtain a high-quality, single crystal. Small, relatively flexible molecules like this compound can be challenging to crystallize directly. A common strategy to overcome this is to prepare a crystalline derivative. This involves reacting the target molecule with another reagent to form a new, larger, and often more rigid compound that has a higher propensity to form well-ordered crystals. eurjchem.comeurjchem.com

The derivatization strategy aims to introduce functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or π-π stacking, which help to stabilize the crystal lattice. eurjchem.comresearchgate.net

Examples of derivatization approaches for forming crystalline solids from related indole or isatin (B1672199) structures include:

Multi-component Reactions: One-pot reactions involving multiple starting materials can yield complex, rigid, and crystalline products. For example, a derivative of 5-bromoisatin (B120047) was synthesized in a one-pot, three-component reaction with 4-hydroxycoumarin (B602359) and mandelic acid to produce a complex spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene] derivative suitable for X-ray analysis. eurjchem.comresearchgate.net

Amide Coupling: The amine group can be coupled with a carboxylic acid to form a stable amide. The choice of the carboxylic acid component can be tailored to introduce moieties that encourage crystallization. For instance, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide was reacted with 1H-indole-2-carboxylic acid to synthesize a larger carboxamide derivative whose structure was confirmed by X-ray crystallography. eurjchem.com

Condensation Reactions: Condensation of an amine with aldehydes or ketones is another route to form larger molecules. For example, various substituted benzaldehydes can be condensed with ammonium (B1175870) acetate (B1210297) and nitromethane (B149229) to form crystalline 5-nitro-2,4,6-trisubstituted-hexahydropyrimidine derivatives. sysrevpharm.org

Once a suitable crystalline derivative of this compound is synthesized and purified, single crystals can be grown, typically by slow evaporation of a solvent, and then analyzed by X-ray diffraction to elucidate the molecular structure. eurjchem.comresearchgate.net

The table below provides an example of a crystalline derivative formed from a related indoline compound.

Table 2: Example of a Crystalline Indoline Derivative for X-ray Analysis

Starting Material Reaction Type Reagents Derivative Formed Crystallographic System

Exploration of Biological Activities and Pharmacological Potential of Indolin 7 Amine Analogs

Anticancer Research and Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Indoline-based compounds have emerged as a significant class of protein kinase inhibitors.

Indoline (B122111) Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Blocking VEGFR-2 signaling is a well-established strategy in cancer therapy. mdpi.comrsc.org

A new series of indoline-2-one derivatives were designed and synthesized, showing potent anti-proliferative activities against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com Several of these derivatives exhibited significant VEGFR-2 inhibitory activity, with some compounds being more potent than the reference drug, sunitinib (B231). mdpi.comnih.gov For instance, compound 17a from one study demonstrated a VEGFR-2 inhibition IC50 value of 0.078 µM, which was 1.78-fold more potent than sunitinib (IC50 = 0.139 µM). mdpi.comnih.gov Another compound, 10g , also showed greater potency than sunitinib. mdpi.comnih.gov These compounds induced cell cycle arrest and apoptosis in cancer cells. mdpi.comresearchgate.net

Similarly, another study reported an indole (B1671886) derivative, compound 35 , with a superior VEGFR-2 inhibitory activity (IC50 = 0.07 µM) compared to sorafenib (B1663141) (IC50 = 0.09 µM). rsc.org This compound displayed a broad spectrum of anticancer activity across forty-seven cell lines. rsc.org Furthermore, a 1H-indole derivative, compound 7 , showed an in vitro inhibitory potential against VEGFR-2 with an IC50 value of 25 nM, which was better than sorafenib. mdpi.com

Table 1: VEGFR-2 Inhibition by Indoline Derivatives

Compound Target Cancer Cell Line(s) IC50 (VEGFR-2) Reference Drug Reference Drug IC50 Source
17a MCF-7, HepG2 0.078 µM Sunitinib 0.139 µM mdpi.comnih.gov
10g MCF-7, HepG2 0.087 µM Sunitinib 0.139 µM mdpi.comnih.gov
5b MCF-7, HepG2 0.160 µM Sunitinib 0.139 µM mdpi.com
15a MCF-7, HepG2 0.180 µM Sunitinib 0.139 µM mdpi.com
10e MCF-7, HepG2 0.358 µM Sunitinib 0.139 µM mdpi.com
35 47 cancer cell lines 0.07 µM Sorafenib 0.09 µM rsc.org
7 MCF-7, HCT 116 25 nM Sorafenib Not specified mdpi.com
Compound 8 HUVEC, HEK293, LO2, SMMC7721 2.4 nM Lenvatinib Not specified rsc.org

Targeting Aurora A Kinase with Indoline-2-ones

Aurora A kinase is a crucial regulator of mitosis, and its overexpression is linked to various human tumors, including breast and colorectal cancer. mdpi.com Consequently, it has become an attractive target for cancer therapy. mdpi.com A series of pyrrole-indoline-2-ones have been identified as inhibitors of Aurora A kinase. mdpi.com

In a focused effort to develop selective Aurora B kinase inhibitors for breast cancer, researchers synthesized a series of indolin-2-one derivatives. africaresearchconnects.comnih.gov Among these, carbamate (B1207046) 6e and cyclopropylurea 8a demonstrated the most potent activity against Aurora B, with IC50 values of 16.2 nM and 10.5 nM, respectively. nih.gov These compounds also showed significant antiproliferative effects against the MDA-MB-468 breast cancer cell line. africaresearchconnects.com Mechanistic studies revealed that they induced G2/M cell cycle arrest and apoptosis. africaresearchconnects.com Importantly, these compounds exhibited a better safety profile compared to multikinase inhibitors like sunitinib. africaresearchconnects.com

Another study reported a sulfonamide-indolinone derivative, 19a , as a dual inhibitor of Aurora A and platelet-derived growth factor receptor alpha (PDGFRα), with an IC50 of 11.83 nM for Aurora A. tandfonline.com

Indolin-2-one Derivatives as Protein Kinase Inhibitors in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a challenging cancer to treat, often requiring multi-targeted therapeutic approaches. mdpi.com Indolinone-based derivatives have been designed as cytotoxic kinase inhibitors for HCC. mdpi.comdntb.gov.ua In one study, compounds 9 and 20 were found to be the most cytotoxic against HepG-2 and MCF-7 cells. mdpi.comdntb.gov.uanih.govresearchgate.net Compound 20 displayed nanomolar inhibitory action against both EGFR and VEGFR-2, being significantly more potent than the natural compound indirubin. mdpi.comdntb.gov.uanih.govresearchgate.net Compound 9 showed a higher inhibitory effect against CDK-2 than indirubin. mdpi.comdntb.gov.uanih.govresearchgate.net Both compounds induced cell cycle arrest and apoptosis in HepG2 cells. mdpi.comdntb.gov.uanih.govresearchgate.net

Table 2: Cytotoxic Activity of Indolin-2-one Derivatives in Hepatocellular Carcinoma

Compound Cell Line IC50 Mechanism of Action Source
Compound 9 HepG-2, MCF-7 2.53 - 7.54 µM CDK-2 and CDK-4 inhibition, G1 phase cell cycle arrest, apoptosis induction mdpi.comdntb.gov.uanih.govresearchgate.net
Compound 20 HepG-2, MCF-7 2.53 - 7.54 µM EGFR and VEGFR-2 inhibition, G1 phase cell cycle arrest, apoptosis induction mdpi.comdntb.gov.uanih.govresearchgate.net

Anti-Estrogenic Activity in Breast Cancer Models

A significant portion of breast cancers are estrogen receptor-positive (ER+), making the estrogen signaling pathway a key therapeutic target. nih.gov Indole derivatives have been investigated for their anti-estrogenic properties. nih.govlbl.gov

A series of vanillin-substituted indolin-2-ones demonstrated promising anti-cancer activity against the MCF-7 breast cancer cell line. nih.govacs.org One compound in particular, 6j , was selective for MCF-7 cells (IC50 = 17.01 μM) and showed no effect on normal breast cells. nih.govacs.org This compound inhibited both in vivo and in vitro estrogenic activity, reducing uterine weight in a rat model and blocking ER-α receptors. nih.govacs.org Indole derivatives, such as indolo carbazole (B46965) (ICZ), which can be derived from dietary vegetables, have also shown potent antiestrogenic activity in model systems. lbl.gov

General Antiproliferative Properties of Indole/Indoline Scaffolds

The indole and indoline scaffolds are present in a multitude of compounds with broad antiproliferative activities against various cancer types. nih.govnih.gov These scaffolds serve as a foundation for the development of agents that target different cellular mechanisms. researchgate.netresearchgate.net

For instance, a chalcone-indole derivative, compound 12 , effectively inhibited cancer cell proliferation by preventing tubulin polymerization and causing G2/M phase cell cycle arrest. nih.gov A benzimidazole-indole derivative, compound 8 , showed potent inhibitory effects on cancer cell proliferation with an average IC50 value of 50 nmol/L and strong inhibition of tubulin polymerization. nih.gov Furthermore, a series of 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against cancer-related carbonic anhydrase isoforms CA IX and CA XII, with some compounds showing antiproliferative effects against MCF7 cells. mdpi.com

Antimicrobial and Anti-inflammatory Investigations

Beyond their anticancer properties, indole and indoline derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. researchgate.netbenthamscience.comresearchgate.netnanobioletters.com The indole nucleus is a common feature in compounds with these biological activities. benthamscience.comnanobioletters.com

A series of indole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory effects. researchgate.net Some compounds were particularly effective against Gram-positive and Gram-negative bacteria, while others showed efficacy against fungal strains like C. albicans and A. niger. researchgate.net Two compounds from this series also exhibited potent anti-inflammatory activity. researchgate.net

In another study, three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. nih.gov These compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities. nih.gov Compound 7g was identified as a potent antibacterial agent against several bacterial strains, including MRSA and E. coli. nih.gov The synthesized compounds also showed good anti-inflammatory activity with selectivity towards COX-2. nih.gov

Antibacterial Activity of Indoline Derivatives

Indole derivatives have been a focus of antimicrobial research due to their efficacy against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govijpsjournal.com Recent studies have highlighted the potential of new indole derivatives containing 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide moieties. nih.gov These compounds have demonstrated significant antibacterial activity against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.govturkjps.org

Notably, certain indole-thiadiazole and indole-triazole derivatives have shown exceptional activity against MRSA, even surpassing the effectiveness of ciprofloxacin (B1669076) in some cases. turkjps.org For instance, the indole-triazole derivative, compound 3d, has been identified as a promising lead for both antibacterial and antifungal applications. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance in Staphylococcus aureus. nih.gov

In a study focused on combating resistant bacteria, novel indole derivatives were designed to target bacterial histidine kinases (HKs). mdpi.com Among the synthesized compounds, an indole-coumarin (4b) and a bisindole (4e) derivative showed the most promising inhibitory activity against S. aureus. mdpi.com

Here is an interactive data table summarizing the antibacterial activity of selected indole derivatives:

Compound IDTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2h (indole-thiadiazole) S. aureus6.25 nih.gov
3d (indole-triazole) S. aureus6.25 nih.gov
2c (indole-thiadiazole) MRSAMore effective than ciprofloxacin turkjps.org
3d (indole-triazole) MRSAMore effective than ciprofloxacin turkjps.org
4b (indole-coumarin) S. aureus350 mdpi.com
4e (bisindole) S. aureus160 mdpi.com

Antifungal and Antitubercular Properties

Indole derivatives have also demonstrated significant potential as antifungal and antitubercular agents. nih.govresearchgate.net

Antifungal Activity:

A variety of indole derivatives have been synthesized and evaluated for their ability to combat fungal pathogens. researchgate.net For instance, newly synthesized indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have shown good antifungal activity, particularly against Candida albicans and Candida krusei. nih.govturkjps.org Some of these compounds were found to be more effective than the standard antifungal drug fluconazole. turkjps.org

In another study, twenty-five 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested against five plant pathogenic fungi. mdpi.com Many of these compounds exhibited moderate to excellent antifungal activities, with some showing broad-spectrum effects comparable or superior to commercial fungicides. mdpi.com Specifically, compound 3u demonstrated remarkable activity against Rhizoctonia solani. mdpi.com The introduction of iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for potent antifungal activity. mdpi.com Furthermore, novel indole and indoline derivatives have shown good antifungal effects on azole-resistant C. albicans, with one compound, S18 , inhibiting biofilm formation and hyphae growth through the Ras-cAMP-PKA signaling pathway. nih.gov

Antitubercular Activity:

The indole framework is a key component in the development of new antitubercular agents. nih.govresearchgate.net A diverse range of functionalized indole derivatives, including indole-based alkaloids and isatin (B1672199) derivatives, have been reported to possess activity against Mycobacterium tuberculosis (MTB). nih.gov For example, indole-2-carboxamides have been rationally designed and evaluated for their antitubercular activity, with compound 8g showing high potency against the drug-sensitive H37Rv strain of M. tb and minimal cytotoxicity. rsc.org

Spirocyclic indole derivatives have also been investigated, with some compounds bearing a phenyl substituent at position 8 of the spiro ring exhibiting significant antitubercular activity. nih.gov Additionally, a series of triaza-indeno[2,1-b]fluorenes derived from oxindole showed moderate to good activity against Mycobacterium tuberculosis, with the position of nitro groups on the molecule significantly affecting their inhibitory action on enoyl-ACP reductase. tandfonline.com

Here is an interactive data table summarizing the antifungal and antitubercular activity of selected indole derivatives:

Compound IDActivity TypeTarget Organism/StrainKey FindingReference
3u AntifungalRhizoctonia solaniEC50 of 3.44 mg/L, superior to commercial fungicides. mdpi.com mdpi.com
Indole-triazole derivatives AntifungalCandida kruseiMore effective than fluconazole. turkjps.org turkjps.org
S18 AntifungalAzole-resistant C. albicansInhibits biofilm formation and hyphae growth. nih.gov nih.gov
8g AntitubercularM. tuberculosis H37RvMIC of 0.32 μM with high selectivity. rsc.org rsc.org
Spiro-indole derivatives AntitubercularM. tuberculosis H37RvMIC values of 16 and 31 µM. nih.gov nih.gov
3k AntitubercularM. tuberculosis MT H37 RvShowed better inhibition than other derivatives. tandfonline.com tandfonline.com

Anti-inflammatory Mechanisms of Indolin-2-one Derivatives

Indolin-2-one derivatives have emerged as a promising class of anti-inflammatory agents. ontosight.ai A study involving nineteen 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent inhibitor of nitric oxide production, a key mediator in inflammation. nih.gov This compound was found to suppress the production and mRNA expression of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner. nih.govnih.gov

The anti-inflammatory action of 3-(3-hydroxyphenyl)-indolin-2-one is mediated through the inhibition of several key signaling pathways. nih.gov It significantly inhibits the lipopolysaccharide (LPS)-induced phosphorylation of Akt, as well as the components of the MAPK pathway, including JNK, ERK, and p38. nih.govnih.gov Furthermore, it targets the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκBα. nih.gov

Another study on novel indole-2-one and 7-aza-2-oxindole derivatives also demonstrated significant anti-inflammatory activity. dovepress.com Several of these compounds exhibited strong inhibition of LPS-induced TNF-α and IL-6 release in macrophages. dovepress.com Compound 7i was particularly effective, showing the strongest inhibitory activity on both cytokines and providing significant protection in a mouse model of LPS-induced septic death. dovepress.com

Here is an interactive data table summarizing the anti-inflammatory activity of selected indolin-2-one derivatives:

Compound IDMechanism of ActionKey FindingReference
3-(3-hydroxyphenyl)-indolin-2-one Inhibition of NO, TNF-α, IL-6 production; Inhibition of Akt, MAPK, and NF-κB signaling pathways. nih.govHighest anti-inflammatory activity among 19 derivatives. nih.govnih.gov nih.govnih.gov
7i Inhibition of TNF-α, IL-6, COX-2, PGES, and iNOS expression. dovepress.comMost potent inhibitor of TNF-α and IL-6 production in the series. dovepress.com dovepress.com
8e Inhibition of TNF-α and IL-6 expression. dovepress.comExhibited more than 40% inhibition of TNF-α expression. dovepress.com dovepress.com

Antioxidant Activities of Indoline Compounds

Indole derivatives are recognized for their antioxidant potential, which is crucial in combating oxidative stress implicated in numerous diseases. eurekaselect.com The indole nucleus itself is believed to protect the nervous system against oxidative stress. eurekaselect.com

Several studies have synthesized and evaluated indole compounds for their antioxidant properties. In one such study, indole derivatives containing 4-substituted piperazine (B1678402) moieties were synthesized. eurekaselect.com The results showed that several of these compounds exhibited strong inhibitory effects on superoxide (B77818) radical formation, with compound 11 being the most active. eurekaselect.com Another investigation into ethenyl indoles revealed that their antioxidant activity is dependent on the substituent. rsc.org Ethenyls with electron-donating groups showed antioxidant properties comparable to vitamin E. rsc.org

The antioxidant activity of indole derivatives has also been explored in the context of neuroprotection. mdpi.com A series of synthetic indole–phenolic compounds demonstrated significant metal-chelating properties, particularly for copper ions, and exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS). mdpi.com

The electrochemical behavior of an indole library was studied to correlate oxidation potential with scavenging activity. up.pt While the oxidation potentials were generally higher than that of the potent antioxidant melatonin, a high correlation with peroxyl radical scavenging activity was observed for selected compounds. up.pt Another study focusing on indolyl-based derivatives found that azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives were the most active antioxidants. tandfonline.com

Here is an interactive data table summarizing the antioxidant activity of selected indoline compounds:

Compound Class/IDAntioxidant Assay/MechanismKey FindingReference
Indole-piperazine derivatives (6, 7, 8, 11, 12) Superoxide radical formation inhibitionCompounds showed 66-88% inhibition. eurekaselect.com eurekaselect.com
Ethenyl indoles with electron-donating groups DPPH radical scavengingActivity comparable to vitamin E. rsc.org rsc.org
Indole–phenolic compounds Metal-chelating and ROS scavengingShowed ~40% copper chelating activity and reduced ROS levels. mdpi.com mdpi.com
Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivatives Phosphomolybdenum techniqueMost active antioxidants in the series. tandfonline.com tandfonline.com

Neurological and Receptor-Mediated Activities

Indolomorphinan Derivatives as Kappa Opioid Receptor Antagonists

The indole moiety has been utilized as a scaffold to develop potent and selective antagonists for the kappa-opioid receptor (KOR). nih.govacs.org By attaching various cationic groups, such as amines, amidines, guanidines, and quaternary ammonium (B1175870), to the 5'-position of the indole ring of naltrindole, researchers have created a series of indolomorphinan derivatives. nih.govacs.org

These derivatives have shown varying degrees of KOR antagonist potency and selectivity. nih.govacs.org The 5'-guanidine derivative, GNTI (12a) , emerged as the most potent and selective compound in the series, being twice as potent and 6-10 times more selective than the standard KOR antagonist norbinaltorphimine (B1679850) (norBNI). nih.govacs.org The general order of potency for these derivatives was found to be: guanidines > amidines ≈ quaternary ammonium > amines. nih.govacs.org

Molecular modeling studies suggest that the high kappa selectivity of GNTI is due to the interaction of its protonated guanidinium (B1211019) group with the non-conserved Glu297 residue in the KOR, an interaction that is unfavorable in mu- and delta-opioid receptors. nih.govacs.org Further 3D-QSAR and molecular modeling studies on a larger set of 31 indolomorphinan derivatives have provided more insights for the future design of KOR antagonists. nih.gov

Here is an interactive data table summarizing the KOR antagonist activity of selected indolomorphinan derivatives:

Compound ClassPotency OrderMost Potent CompoundKey FindingReference
5'-substituted indolomorphinans Guanidines > Amidines ≈ Quaternary ammonium > AminesGNTI (12a)GNTI is 2x more potent and 6-10x more selective than norBNI. nih.govacs.org nih.govacs.org

RORγt Inverse Agonists Derived from Indole and Tertiary Amines

Retinoid-related orphan receptor gamma-t (RORγt) is a key regulator of T-helper 17 (Th17) cells, which are implicated in various inflammatory and autoimmune diseases. nih.govacs.org The discovery of RORγt inverse agonists is a promising therapeutic strategy for these conditions.

The indole-containing compounds tested showed strong RORγt inhibition, with many having IC50 values below 10 nM. nih.gov The substitution pattern on the indole ring was found to be critical for activity. For instance, a para-substitution on the LHS (left-hand side) phenyl ring of the indole structure clearly impacted the level of inhibition, with larger substituents generally leading to improved activity. nih.gov Compound 21 was identified as a potent RORγt lead with both FRET and Th17 IC50 values lower than 10 nM. nih.govacs.org

Here is an interactive data table summarizing the activity of selected RORγt inverse agonists:

Compound ClassMechanism of ActionKey FindingReference
Tertiary amines RORγt inverse agonismDiscovered through agonist/inverse agonist conversion. nih.govrcsb.org nih.govrcsb.org
Indole-based analogues RORγt inverse agonismMore potent than the initial tertiary amine series. nih.govresearchgate.net nih.govresearchgate.net
Compound 21 RORγt inverse agonismFRET and Th17 IC50 values < 10 nM. nih.govacs.org nih.govacs.org

Investigations into Nociceptin/Orphanin FQ Receptor Ligands

The nociceptin/orphanin FQ (N/OFQ) peptide and its corresponding receptor, the NOP receptor, constitute a distinct signaling system that modulates various physiological processes, including pain and anxiety. wikipedia.orgnih.gov The NOP receptor is the most recently identified member of the opioid receptor family, but it does not interact with classic opioid peptides. nih.gov Consequently, the development of selective ligands for the NOP receptor is a significant area of research.

While direct studies on indolin-7-amine as a NOP ligand are not prominent, research into related heterocyclic structures highlights the potential of the indoline core. A notable non-peptide NOP agonist, Ro 64-6198, which is known to be systemically active and penetrate the brain, has been a key pharmacological tool in establishing the therapeutic potential of the NOP receptor. science.gov The exploration of structurally novel, non-peptide ligands is crucial for overcoming the poor metabolic stability of peptide-based compounds. mdpi.com The development of such ligands, including those potentially derived from an indoline scaffold, is essential for advancing the understanding of the NOP receptor system's role in pain modulation and other central nervous system functions. mdpi.com

Other Biological Applications and Research Avenues

The potential for indoline-based compounds to influence female reproductive functions has been demonstrated through the investigation of progesterone (B1679170) receptor (PR) modulators. Selective progesterone receptor modulators (SPRMs) can exhibit a mixed profile of agonist and antagonist activity, which can be leveraged for applications like contraception. wikipedia.org Progesterone receptor antagonists can inhibit ovulation, primarily by affecting the hypothalamus and interfering with hormonal feedback signals from the ovary. nih.gov

Research into a class of compounds featuring a 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile structure has yielded derivatives with potent PR antagonist activity. One such optimized compound, 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), has shown robust contraceptive effects in animal models. acs.org Specifically, this indolinone derivative demonstrated effective ovulation inhibition and the ability to induce menses in both rats and monkeys, underscoring the potential of this chemical scaffold in developing agents that modulate reproductive cycles. acs.org

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant therapies to treat and prevent thromboembolic diseases. epo.orgnih.gov Several research initiatives have successfully synthesized and evaluated indoline derivatives as potent and selective FXa inhibitors. epo.orgnih.gov

One line of research involved the synthesis of a series of bisamidine derivatives with a central ring structure, from which several indoline analogs showed powerful inhibitory activity in vitro. nih.gov A key finding was that the stereochemistry at the 2-position of the indoline ring was crucial for activity. The (R)-enantiomer of one derivative, (R)-18a, was identified as a highly potent FXa inhibitor, showing greater in vitro activity than the reference compound DX-9065a. nih.gov

In a separate study, researchers developed indoline derivatives based on the lead compound (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline ((R)-1). nih.gov To improve upon the initial compound's profile, modifications were made, leading to the synthesis of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid ((RS)-11d). nih.gov This new analog demonstrated more potent FXa inhibitory activity and was associated with a higher safety profile. nih.gov The (R)-isoform, (R)-11d, was particularly noted for its potent anticoagulant effects in vitro. nih.gov

Table 1: Factor Xa Inhibitory Activity of Selected Indoline Analogs

Compound FXa Inhibitory Activity (IC₅₀) Anticoagulant Activity (APTT) Source
(R)-18a More potent than DX-9065a More potent than DX-9065a nih.gov

The progesterone receptor (PR) is a key target in the development of therapies for uterine fibroids, endometriosis, and contraception. wikipedia.orgresearchgate.net Nonsteroidal PR antagonists are of particular interest to avoid potential side effects associated with steroidal compounds. researchgate.net Research has shown that indole and indolinone (2-oxoindoline) scaffolds are promising templates for designing potent and selective PR antagonists. acs.orgresearchgate.net

One study reported the synthesis of novel 3-aryl indoles that act as potent and efficacious PR antagonists. researchgate.net These compounds were developed from a 2-bromo-6-nitro indole precursor and demonstrated excellent selectivity over other steroid hormone receptors. researchgate.net

Another research effort focused on 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile derivatives and discovered that minor structural modifications could lead to a functional switch between agonist and antagonist properties. acs.org Specifically, the size of the substituent at the 3,3-position of the oxindole ring was found to control the functional response. acs.org Analogs with small dimethyl groups at this position behaved as potent PR antagonists, whereas those with larger spirocyclohexyl groups acted as PR agonists. acs.org This work led to the identification of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) as a potent PR antagonist. acs.org

Table 2: Progesterone Receptor (PR) Activity of Selected Indole/Indolinone Analogs

Compound Class/Number Key Structural Feature Biological Activity Source
3-Aryl indoles Indole core with aryl group at C3 Potent and efficacious PR antagonists researchgate.net
WAY-255348 2-Oxoindoline with 3,3-dimethyl groups Potent PR antagonist acs.org

Table of Mentioned Compounds

Compound Name
({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid ((RS)-11d)
(R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline ((R)-1)
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
(R)-18a
DX-9065a

Mechanistic Studies of Indolin 7 Amine in Biological Systems

Molecular Mechanisms of Action

The biological activity of indolin-7-amine and related compounds stems from their ability to interfere with critical cellular machinery. These interactions can lead to a cascade of events, ultimately affecting cell survival and proliferation. The following subsections detail the specific molecular mechanisms that have been identified.

DNA and Protein Damage Induction

Reactive oxygen species (ROS), reactive nitrogen species, and aldehydes, which can be byproducts of cellular metabolism or introduced by external agents, can cause the formation of DNA-protein crosslinks (DPCs). frontiersin.org These bulky lesions are highly detrimental as they obstruct essential DNA metabolic processes. frontiersin.org Failure to repair DPCs can result in mutations, genomic instability, and cell death. nih.gov

Nitroimidazoles, a class of compounds to which some indoline (B122111) derivatives are related, are known to induce damage to DNA and proteins. acs.org The mechanism involves the in vivo reduction of the nitro group, which generates reactive radicals capable of damaging these macromolecules. acs.org Specifically, indolin-2-one nitroimidazoles have been shown to upregulate bacteriophage-associated proteins, which is an indicator of DNA damage. acs.orgnih.gov This damage is a consequence of the formation of reactive species following the enzymatic reduction of the compound. acs.orgnih.gov

Enzymatic Reduction and Reactive Species Formation

The bioactivation of certain chemical compounds through enzymatic reduction is a key step in their mechanism of action. For instance, nitroimidazoles require in vivo reduction of their nitro group to form reactive radicals that can damage DNA and proteins. acs.org Studies on indolin-2-one nitroimidazoles have revealed that they possess significantly increased redox potentials compared to classic 5-nitroimidazoles like metronidazole, which facilitates their in vivo reduction. nih.gov This reductive bioactivation leads to the formation of damaging reactive species. acs.orgnih.gov

The heme enzyme indoleamine 2,3-dioxygenase (IDO) has been found to catalyze the oxidation of indole (B1671886) using H₂O₂, producing 2- and 3-oxoindole as the primary products. nih.gov This process represents a peroxygenase activity of IDO. nih.gov Furthermore, cytochrome P450 enzymes can aromatize indoline to indole through a dehydrogenation pathway. researchgate.net The resulting indole products can then be bioactivated into toxic intermediates via an additional dehydrogenation step. researchgate.net

Inhibition of Topoisomerase IV by Indolin-2-one Nitroimidazoles

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication. wikipedia.org Topoisomerase IV is a key enzyme in bacteria, making it an attractive target for antibiotics. acs.orgnih.gov Recent research has uncovered an unexpected mode of action for indolin-2-one nitroimidazoles, which have shown potent activity against aerobic bacteria. acs.orgnih.gov

Activity-based protein profiling has identified topoisomerase IV as a primary target of these compounds in pathogenic Staphylococcus aureus. acs.orgnih.gov Subsequent assays confirmed that indolin-2-one nitroimidazole inhibits the DNA decatenation activity of topoisomerase IV, with an efficacy comparable to the known inhibitor ciprofloxacin (B1669076). acs.orgnih.gov One particular indolin-2-one nitroimidazole compound demonstrated an apparent IC₅₀ of 28 µM for topoisomerase IV inhibition. acs.org This direct inhibition of topoisomerase IV represents a dual mode of action for these compounds, alongside the damage caused by reactive species from their reductive bioactivation. acs.orgnih.gov

Signal Transduction Pathway Modulation (e.g., Akt, MAPK, NF-κB)

Signal transduction pathways are critical for regulating a multitude of cellular processes, and their dysregulation is often implicated in disease. Indole compounds have been shown to modulate several key signaling pathways.

The PI3K/Akt/mTOR signaling pathway is a crucial cascade involved in a wide range of physiological and pathological processes. nih.gov There is a known crosstalk between this pathway and the NF-κB signaling pathway, with NF-κB being a downstream target of Akt. nih.gov Indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are effective modulators of this network. nih.gov DIM, for example, inhibits the activation of Akt and NF-κB and can block the nuclear translocation of NF-κB. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are essential for immune cell function. frontiersin.org Particulate matter has been shown to induce an inflammatory response in the lungs mediated by ROS-dependent activation of MAPK and subsequent activation of the NF-κB signaling pathway. amegroups.org This leads to the expression of pro-inflammatory proteins. amegroups.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. SAR and QSAR studies provide valuable insights for optimizing lead compounds.

Pharmacophore Modeling and 3D-QSAR Analysis

Pharmacophore modeling and 3D-QSAR are computational techniques used to identify the essential structural features of a molecule required for its biological activity and to correlate these features with activity, respectively.

These methods have been applied to various indole and indolinone derivatives. For instance, a ligand-based pharmacophore model and 3D-QSAR study were conducted on a set of ligands for α-synuclein, leading to the design of novel indolinone derivatives. researchgate.net The best pharmacophore model identified two hydrogen bond acceptors, a hydrophobic group, and two aromatic rings as key features. researchgate.net The resulting 3D-QSAR model showed good statistical significance (R² = 0.920) and predictive ability (Q² = 0.752). researchgate.net

Similarly, a pharmacophore hypothesis and an atom-based 3D-QSAR model were generated for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid (Aβ) aggregation. uniba.itresearchgate.net The 3D-QSAR model, which had acceptable predictive statistics for both the training and test sets, helped to identify the physicochemical features correlated with Aβ anti-aggregating potency. uniba.itresearchgate.net In another study, pharmacophore modeling and 3D-QSAR were used to identify potential pharmacophore hypotheses for pyrrole-indoline-2-ones as Aurora kinase inhibitors. ijrpr.com

Table of Key Research Findings

Study Focus Key Finding Reference
DNA/Protein Damage Indolin-2-one nitroimidazoles cause DNA damage indicated by upregulation of bacteriophage-associated proteins. acs.orgnih.gov
Enzymatic Reduction Indolin-2-one nitroimidazoles have high redox potentials, facilitating in vivo reduction and reactive species formation. nih.gov
Topoisomerase IV Inhibition Indolin-2-one nitroimidazoles directly inhibit topoisomerase IV with an IC₅₀ of 28 µM. acs.org
Signal Pathway Modulation Indole compounds like DIM inhibit Akt and NF-κB activation. nih.gov
Pharmacophore/3D-QSAR A 3D-QSAR model for indolinone derivatives as α-synuclein inhibitors showed high correlation (R² = 0.920) and predictive power (Q² = 0.752). researchgate.net

Identification of Key Structural Features for Enhanced Activity

The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on the indoline scaffold. Structure-activity relationship (SAR) studies reveal that specific modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

The position of the amino group on the indoline ring is a critical determinant of biological activity. The location of the amino group at the C7 position, as in this compound, distinguishes it from isomers where the amine is at other positions, such as C6, affecting target selectivity and binding interactions. For instance, in a series of benzamide (B126) derivatives, the presence of an amino functional group in the zinc-binding group (ZBG) moiety was found to be an essential structural feature for selective histone deacetylase (HDAC) inhibitory potency. nih.gov

Modifications at other positions of the indoline ring also play a crucial role:

N-1 Position: Substitution at the N-1 position of the indole ring, a related scaffold, has been shown to significantly enhance anticancer activities. For example, methyl substitution at the N-1 position increased activity by approximately 60-fold compared to the non-substituted counterpart. nih.gov In other series, the indoline nitrogen is substituted with chains carrying amino, ester, amide, or alcohol groups, which have been shown to confer potent antioxidant and anti-inflammatory activities. acs.orgresearchgate.net

C3 Position: The nature of the substituent at the C3 position of the indole ring can impact cytotoxicity. In a series of oxalamide derivatives, replacing a phenyl ring with a pyridine (B92270) ring at this position slightly improved anti-proliferative activities. nih.gov

C5 Position: Halogenation, such as the introduction of a bromine atom at the C5 position, may enhance binding to biological targets through hydrophobic interactions.

Phenyl Ring Substituents: For derivatives containing a phenyl ring, the type and position of substituents are vital. Electron-donating hydrophobic groups like a methyl group can increase potency, whereas electron-withdrawing hydrophilic groups like fluorine may decrease it. nih.gov The presence of a 3,4,5-trimethoxy substitution or a 4-fluoro substitution on a phenyl ring attached to a pyrazolo[1,5-a]pyrimidine (B1248293) core was found to be critical for enhancing cytotoxic effects. rsc.org

These findings highlight that the activity of this compound derivatives can be systematically optimized by strategic placement of various functional groups on the indoline core and its substituents.

Table 1: Impact of Structural Modifications on the Biological Activity of Indoline and Related Derivatives

Position of ModificationSubstituent TypeObserved Effect on ActivityReference(s)
N-1 (Indole) Methyl GroupSignificant enhancement of anticancer activity (approx. 60-fold). nih.gov
N-1 (Indoline) Amino, Ester, Amide, Alcohol ChainsPotent antioxidant and anti-inflammatory activities. acs.orgresearchgate.net
C3 (Indole) Pyridine Ring (vs. Phenyl)Slight improvement in anti-proliferative activities. nih.gov
C5 (Indoline) Bromine (Halogenation)Potential for enhanced target binding via hydrophobic interactions.
Para-position (Benzene ring) Methyl Group (hydrophobic)Increased HDAC inhibitory potency. nih.gov
Para-position (Benzene ring) Fluorine Group (hydrophilic)Decreased HDAC inhibitory potency. nih.gov

Computational Approaches in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comtandfonline.com This approach is valuable for predicting the activity of new compounds, understanding the mechanism of action, and guiding the design of more potent molecules. nih.govmdpi.com

The development of a QSAR model involves several key steps:

Dataset Selection: A set of molecules with known biological activity values is compiled to serve as the training set for the model. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized as 1D (e.g., pKa, logP), 2D (e.g., topological indices, molecular refractivity), or 3D descriptors. tandfonline.comnih.gov

Feature Selection: Statistical methods are used to select the most significant descriptors that correlate with the biological activity. mdpi.com Techniques like recursive feature elimination are employed to remove insignificant variables. mdpi.com

Model Generation and Validation: A mathematical model is built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbors (kNN), or Support Vector Machines (SVM). mdpi.comnih.govresearchgate.net The model's predictive power and robustness are then rigorously validated. mdpi.com

For scaffolds related to this compound, group-based QSAR (G-QSAR) offers an advantage by exploring the definite sites of substitution, providing clearer direction for structural modifications. researchgate.net For instance, a G-QSAR study on 4-thiazolidinone (B1220212) derivatives identified that the presence of flexible, non-aromatic groups on one fragment and amino groups as hydrogen bond donors on other fragments were beneficial for inhibitory activity. researchgate.net While specific QSAR models for this compound are not detailed in the reviewed literature, the principles and methodologies are broadly applicable to this class of compounds for optimizing their therapeutic potential. mdpi.commdpi.com

Molecular Docking and Binding Affinity Investigations

Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a protein target. unipd.it This technique provides insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov

For indoline and related indole derivatives, docking studies have revealed common binding patterns with various protein targets, including protein kinases. nih.gov The heterocyclic core of the indoline scaffold often serves as an anchor, positioning the molecule within the binding pocket. nih.gov

Key interactions observed for related compounds include:

Hydrogen Bonding: The amine group, a key feature of this compound, is a potential hydrogen bond donor, which can be crucial for binding affinity and selectivity. researchgate.net For example, in a series of kinase inhibitors, an aniline-NH group formed a hydrogen bond with a key residue in the hinge region of the kinase. acs.org The nitrogen atoms within the heterocyclic ring system can also act as hydrogen bond acceptors. acs.org

Hydrophobic Interactions: Substituents on the indoline ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. For instance, a propyl group on a tertiary amine was shown to have a significant impact on potency due to hydrophobic interactions with the RORγt ligand-binding domain (LBD). nih.gov

π-π Stacking: The aromatic benzene (B151609) ring fused to the indoline core can participate in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the protein's active site. nih.gov

Prediction of Target Binding Sites and Essential Features

Computational methods are instrumental in identifying and characterizing potential ligand-binding sites on protein targets. mdpi.com Techniques like blind docking, where the entire protein surface is searched, can help locate the most probable binding pocket for a ligand. researchgate.net

For indoline-like scaffolds, these predictive methods help to:

Identify Binding Pockets: The ATP binding site of protein kinases is a common target for inhibitors. This site is a narrow hydrophobic pocket located between the N- and C-terminal lobes of the kinase, connected by a flexible hinge region. acs.org Computational tools can confirm this as the preferred binding location for novel inhibitors.

Determine Essential Ligand Features: By analyzing the predicted binding poses of a series of active compounds, essential structural features required for potent activity can be identified. This is a core principle of ligand-based drug design. mdpi.com For example, the presence of a hydrogen bond donor/acceptor pair to interact with the kinase hinge region is a well-established essential feature for many kinase inhibitors. acs.org The size and electronic properties of substituents are also critical; for instance, bulky substituents can sterically interfere with the conformation of the protein, leading to an inverse agonist effect. nih.gov

Guide Rational Design: The insights gained from binding site prediction and feature identification are used to rationally design new derivatives with improved affinity and selectivity. acs.org Machine learning-based methods, some utilizing features from advanced models like AlphaFold2, are emerging as powerful tools for predicting small-molecule binding residues with high accuracy, further aiding in the de novo design of novel therapeutics. biorxiv.org

Computational Validation of Experimental Observations

Molecular docking and other computational techniques serve as powerful tools to validate and rationalize experimental findings at a molecular level. nih.gov They provide a structural basis for understanding observed structure-activity relationships (SAR) and biological data.

In the context of this compound and its derivatives, computational validation is applied in several ways:

Explaining SAR Data: When experimental screening reveals that a particular structural modification leads to a significant change in activity, docking studies can provide an explanation. For example, if adding a bulky group at a specific position abolishes activity, docking might show that this group causes a steric clash with the protein, preventing proper binding. nih.gov Conversely, if a modification enhances activity, docking can reveal new favorable interactions, such as an additional hydrogen bond or improved hydrophobic contact. nih.gov

Validating Hit Compounds: After a high-throughput screen identifies potential "hit" compounds, molecular docking is used to predict their binding modes and prioritize them for further experimental testing. This helps to eliminate compounds that are unlikely to bind to the target of interest. tandfonline.com

The synergy between experimental testing and computational validation accelerates the drug discovery process. For example, in the development of novel indole derivatives as anticancer agents, molecular docking was used to investigate the binding mode and free binding energy of the most potent compounds, providing a structural rationale for their high efficacy against EGFR and their ability to induce apoptosis. nih.gov

Computational Chemistry and Theoretical Investigations of Indolin 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of Indolin-7-amine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules like this compound. DFT calculations can elucidate various electronic properties, including molecular orbital energies, electron density distribution, and dipole moments.

Studies on the parent indoline (B122111) molecule have utilized DFT and other ab initio methods to analyze its spectroscopic properties. For instance, time-dependent DFT (TD-DFT) has been used to calculate excitation energies and oscillator strengths, which are in close agreement with experimental data. acs.org These studies found that the electronic transitions of indoline are similar to those of aniline (B41778), with the lowest excited singlet state being the ¹Lb state, characterized by a low oscillator strength. acs.org Similar calculations for this compound would involve optimizing its ground-state geometry using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or 6-311+G**. rsc.orgjocpr.com Such an analysis would reveal how the amino group at the 7-position influences the electronic properties of the indoline scaffold.

Table 1: Illustrative DFT Calculation Parameters for this compound This table presents typical parameters used in DFT studies of molecules similar to this compound.

ParameterDescriptionTypical Value/Method
Method The specific DFT functional used.B3LYP
Basis Set The set of functions used to build molecular orbitals.6-31G(d,p)
Solvation Model Method to simulate the effect of a solvent.PCM (Polarizable Continuum Model)
Calculation Type The property being calculated.Geometry Optimization, Frequency Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, due to the presence of lone pair electrons on the nitrogen atom, making these regions susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic system. DFT calculations, typically at the B3LYP/6-31G* level, are used to determine the energies of these orbitals. figshare.com The analysis of the HOMO and LUMO shapes and energies helps in understanding how this compound would interact with other reagents. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table shows hypothetical HOMO, LUMO, and energy gap values for this compound, based on typical values for similar aromatic amines calculated at the B3LYP/6-31G level.*

Molecular OrbitalEnergy (eV)Description
HOMO -5.20Highest Occupied Molecular Orbital; relates to nucleophilicity.
LUMO -0.85Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
Energy Gap (ΔE) 4.35LUMO - HOMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing crucial insights into its reactive behavior. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. libretexts.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govlibretexts.org Green areas represent neutral potential.

For this compound, an MEP map would highlight the nitrogen atom of the amino group and the π-system of the aromatic ring as regions of high electron density (red or yellow), indicating their role as sites for electrophilic interaction and hydrogen bonding. uni-muenchen.de The hydrogen atoms of the amino group would likely appear as regions of positive potential (blue), making them potential hydrogen bond donor sites. This analysis is valuable for predicting non-covalent interactions, such as those involved in ligand-receptor binding. proteopedia.org

Table 3: Interpretation of MEP Map Colors for this compound This table explains the significance of the color-coded regions on a hypothetical MEP map of this compound.

ColorElectrostatic PotentialImplied ReactivityLikely Location on this compound
Red Most NegativeSite for electrophilic attack; H-bond acceptorAround the nitrogen atom of the amino group
Blue Most PositiveSite for nucleophilic attack; H-bond donorAround the hydrogen atoms of the amino group
Green Near Zero (Neutral)Low reactivity towards charged speciesCarbon backbone of the aliphatic ring
Yellow Moderately NegativeElectron-rich regionπ-system of the benzene ring

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, stability, and intermolecular interactions of systems like this compound.

MD simulations can be used to explore the conformational landscape of this compound and its derivatives. By simulating the molecule's movement in a solvent (typically water) over a period of nanoseconds to microseconds, researchers can identify stable conformations and the energy barriers between them. nih.gov The indoline ring itself is not planar, and the puckering of the five-membered ring can lead to different conformers.

The stability of these conformations can be assessed by analyzing the potential energy of the system over the simulation trajectory. Key structural parameters, such as dihedral angles within the indoline ring system, are monitored to characterize the different conformations. Such analyses have been performed on related molecules like indol-3-ylacetic acid to determine relative energies of conformations and rotational barriers. This information is critical for understanding how the molecule's shape influences its biological activity.

When this compound or its derivatives act as ligands for a biological receptor, MD simulations are invaluable for studying the dynamics of the ligand-receptor complex. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of this pose and to observe the detailed intermolecular interactions that maintain the binding. researchgate.net

These simulations can reveal key insights into the binding mechanism, such as:

Stable Intermolecular Interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, or salt bridges between the ligand and specific amino acid residues of the receptor. nih.gov Studies on indole (B1671886) derivatives binding to serotonin (B10506) receptors, for instance, have shown that the indole moiety often penetrates deep into hydrophobic pockets of the receptor. nih.gov

Conformational Changes: Observing how the ligand and/or the receptor change their conformation upon binding to achieve an optimal fit. acs.orgmdpi.com

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity of the ligand for the receptor.

For this compound, simulations could reveal crucial hydrogen bonds involving the amino group and interactions involving the aromatic ring with residues in a receptor's active site. acs.org

Table 4: Potential Intermolecular Interactions of this compound in a Receptor Binding Site (Hypothetical) This table lists the types of interactions that could be identified through MD simulations of this compound bound to a protein target.

Type of InteractionPotential Moiety on this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor) -NH₂ groupAspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) -NH₂ groupSerine, Threonine, Asparagine, Glutamine
π-π Stacking Benzene ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic Interaction Aliphatic part of the five-membered ringLeucine, Isoleucine, Valine, Alanine

Computational Support for Synthetic and Mechanistic Hypotheses

Computational chemistry serves as a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and predicting chemical behavior. For this compound, theoretical calculations could offer significant support for synthetic strategies and help elucidate the underlying mechanisms of its reactions.

Prediction of Reaction Pathways and Transition States

A critical aspect of understanding any chemical transformation is the mapping of its reaction pathway, which includes the identification of intermediates and transition states. For a hypothetical reaction involving this compound, computational methods, such as Density Functional Theory (DFT), would be employed to model the energetic landscape.

This analysis would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming the nature of stationary points on the potential energy surface. Reactants, intermediates, and products would have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state connects the intended reactant and product.

The data generated from these calculations would allow for the construction of a reaction energy profile, illustrating the energy changes throughout the reaction and identifying the rate-determining step.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (this compound + Reagent)0.00.0
Transition State 1+25.3+26.1
Intermediate+5.2+4.8
Transition State 2+18.9+19.5
Products-15.7-16.2

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Elucidation of Regioselectivity and Stereoselectivity

Many reactions involving substituted aromatic amines can yield multiple products depending on the position of attack (regioselectivity) or the spatial arrangement of atoms (stereoselectivity). Computational chemistry provides a means to predict and understand these selectivities by comparing the activation energies of competing reaction pathways.

For this compound, which has several potential sites for electrophilic or nucleophilic attack, DFT calculations could be used to:

Model the transition states leading to each possible regioisomer. The pathway with the lowest activation energy would correspond to the major product.

Investigate the origins of stereoselectivity by analyzing the energies of diastereomeric transition states. Factors such as steric hindrance and electronic effects can be quantified to explain why one stereoisomer is formed preferentially.

Computational studies on related indolynes have demonstrated that distortion energies within the aryne intermediate can control the regioselectivity of nucleophilic additions. nih.govacs.org A similar approach could theoretically be applied to reactions of this compound derivatives to predict the favored site of reaction.

Correlation of Computational Data with Experimental Findings

The ultimate validation of a computational model lies in its ability to accurately reproduce and predict experimental observations. For this compound, a synergistic approach combining theoretical calculations with laboratory experiments would be invaluable.

This would involve:

Comparing Predicted and Observed Product Ratios: The relative free energies of competing transition states can be used to calculate a theoretical product ratio using the Boltzmann distribution. This can then be compared to the product distribution determined experimentally (e.g., by NMR spectroscopy or gas chromatography).

Kinetic Isotope Effect (KIE) Studies: KIEs can be calculated computationally and compared with experimental values to provide further support for a proposed mechanism and transition state structure.

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of proposed intermediates and products, which can then be compared to experimental spectra for structural confirmation.

While there is a lack of specific studies on this compound, the combination of experimental data and computational methods is a well-established approach for interpreting experimental results in organic chemistry. nih.gov

Preclinical Research and Translational Studies Involving Indolin 7 Amine Analogs

In Vitro Cellular Models

In vitro cellular models are fundamental in the early stages of drug discovery and development, providing a controlled environment to study the effects of new compounds on cellular processes. Analogs of indolin-7-amine have been evaluated in a range of these models, from simple cell viability assays to more complex three-dimensional cultures.

Cell viability and cytotoxicity assays are primary screening tools to determine the concentration at which a compound can inhibit cell growth or cause cell death. These assays are often performed on various cell lines, including cancer cells and immune cells like macrophages.

The RAW 264.7 macrophage cell line is a widely used model in immunology and inflammation research. atcc.org These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response, making them suitable for screening compounds with potential anti-inflammatory activity. jrespharm.com Studies on various chemical compounds have utilized RAW264.7 cells to assess cytotoxicity and anti-inflammatory effects, often by measuring cell viability and the expression of inflammatory mediators. jrespharm.comscispace.comuni-regensburg.de For instance, the viability of RAW264.7 cells is a key parameter when evaluating the potential of a compound to modulate inflammatory pathways without causing undue toxicity. jrespharm.com

While direct studies on this compound in RAW264.7 cells are not extensively documented in the provided results, the evaluation of other indole (B1671886) derivatives in various cancer cell lines provides a relevant framework. For example, the MTT assay is a common method used to assess the antiproliferative properties of indole analogs against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). mdpi.comresearchgate.net The cytotoxic effects of novel melphalan (B128) derivatives, which include an indoline (B122111) moiety, have been evaluated against hematological malignancy cell lines like THP1, HL60, and RPMI8226 using the resazurin (B115843) viability assay. mdpi.com These studies determine the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth, providing a measure of its potency. mdpi.commdpi.cominnovareacademics.in

Compound/AnalogCell LineAssayKey FindingReference
Indole-based tambjamine analogsLung cancer cell linesNot specifiedPotent inhibitory effect relative to cisplatin. mdpi.com
Novel thiosemicarbazone-indole derivativesPC3 (prostate cancer)Not specifiedHighly potent and selective with an IC50 of 0.054 µM. innovareacademics.in
Isatin-incorporated thiadiazole hybridsMCF-7 (breast cancer)MTT and SRB assaysCompound 3g showed the most potent cytotoxic activity. bioline.org.br
Melphalan-indoline derivative (EM-I-MEL)THP1, HL60, RPMI8226 (hematological malignancies)Resazurin viability assayShowed cytotoxic activity, though less potent than other tested analogs. mdpi.com

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. bmglabtech.com This approach accelerates the identification of "hits" or "leads"—compounds that show a desired effect on a biological target and can be further optimized for drug development. bmglabtech.com HTS is widely used in the pharmaceutical industry to screen large compound libraries in a cost-effective and efficient manner. bmglabtech.com

The process of HTS generally involves several key steps: sample and library preparation, development of an automated method, configuration of a robotic workstation, and data acquisition and analysis. bmglabtech.com It is a crucial tool for assessing pharmacological targets and profiling compounds for various activities, including enzyme inhibition and receptor binding. bmglabtech.comresearchoutreach.org

Indole and its derivatives, including those related to this compound, are often included in the compound libraries screened in HTS campaigns. mdpi.comrug.nl For example, HTS has been employed to identify indazole derivatives as potent activators of Sirt 1 and to discover ligands that bind to and inhibit ubiquitin-specific protease 7 (USP7). mdpi.com Fragment-based lead discovery (FBLD), a form of HTS, has been used to identify and optimize ligands for therapeutic targets. mdpi.com The goal of these screens is to identify promising candidates that can be advanced into further stages of drug development. bmglabtech.com

To better mimic the complex in vivo environment, researchers are increasingly turning to advanced three-dimensional (3D) cell culture models like spheroids and organoids. thermofisher.commdpi.com These models provide a more physiologically relevant context for studying cellular interactions, drug penetration, and treatment responses compared to traditional two-dimensional (2D) cell cultures. thermofisher.comsigmaaldrich.com

Spheroids are 3D aggregates of cells that can be formed from cancer cell lines or tumor biopsies. mdpi.comsigmaaldrich.com They mimic the microenvironment of a tumor, including gradients of oxygen and nutrients. mdpi.com Scaffold-based or scaffold-free methods can be used to generate spheroids. mdpi.com

Organoids are more complex 3D structures derived from primary tissue or stem cells that can self-organize and exhibit organ-like functionality. mdpi.comsigmaaldrich.com They can replicate the architecture and cellular composition of the original tissue, making them powerful tools for disease modeling and personalized medicine. mdpi.comsigmaaldrich.com

While specific studies detailing the use of this compound analogs in spheroid or organoid models were not found in the search results, the application of these models in cancer research is well-established. thermofisher.comnih.govescholarship.org For instance, patient-derived organoids (PDOs) are used for high-throughput drug screening to predict patient responses to cancer therapies. mdpi.com The development of these advanced models offers a promising avenue for the future evaluation of this compound derivatives, providing deeper insights into their efficacy and mechanisms of action in a more clinically relevant setting. probiologists.com

In Vivo Animal Models

In vivo animal models are a critical step in preclinical research, allowing for the evaluation of a compound's pharmacological properties, efficacy, and safety in a whole living organism. Murine models are most commonly used for this purpose.

Murine models, including mice and rats, are extensively used to evaluate the pharmacological properties of new chemical entities. These studies can assess a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic effects (the biochemical and physiological effects of the drug on the body).

For instance, indoline-based compounds have been evaluated in murine models of inflammation. acs.orgnih.gov In one study, an indoline derivative demonstrated significant anti-inflammatory efficacy in mouse models of peritonitis and asthma. acs.orgnih.gov In another example, derivatives of 7-azaindole (B17877) were tested for their analgesic and hypotensive activities in rats. researchgate.net These studies are essential for understanding how a compound behaves in a complex biological system and for determining its potential therapeutic utility.

Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. mdpi.comd-nb.info These models allow researchers to study the growth of human tumors in a living organism and to evaluate the efficacy of potential anticancer agents. mdpi.com

There are two main types of xenograft models:

Cell line-derived xenografts (CDX) , where cultured cancer cells are implanted into mice. mdpi.com

Patient-derived xenografts (PDX) , where tumor tissue directly from a patient is implanted into mice. mdpi.comd-nb.info PDX models are considered to better preserve the heterogeneity and microenvironment of the original tumor, leading to improved predictability of clinical outcomes. mdpi.com

Indole-based compounds have been evaluated in xenograft models for their anticancer activity. For example, a novel synthetic compound, an analog of a marine natural product, showed in vivo efficacy in mice bearing MCF-7 and MDA-MB-468 breast cancer xenograft tumors. rsc.org Similarly, the combination of sunitinib (B231), an indole derivative, with other agents has been shown to inhibit tumor growth in colon cancer xenograft models. rsc.org The use of xenograft models, particularly PDX models, is crucial for advancing the development of new cancer therapies by providing a more accurate preclinical assessment of their potential effectiveness in patients. probiologists.comd-nb.info

Compound/AnalogXenograft ModelCancer TypeKey FindingReference
Novel synthetic compound (marine analog)MCF-7 and MDA-MB-468 xenograftsBreast CancerInhibited cell growth, induced apoptosis and cell cycle arrest. rsc.org
Sunitinib (in combination)Colon cancer xenograftsColon CancerShowed total growth inhibition when combined with bevacizumab. rsc.org
Letrozole analog (Compound 130)ZR-75-1 xenograftBreast CancerShowed potent activity and high selectivity. rsc.org

Biomarker Identification and Metabolic Profiling

Metabolic profiling, or metabolomics, is an analytical approach used to identify and quantify small molecule metabolites in biological samples, providing a functional readout of the physiological state. nih.govdiagnosticsolutionslab.com In the context of diseases and drug action, profiling amino acids and their derivatives, such as indoline, is crucial as these molecules are central to numerous biological processes. nih.govcreative-proteomics.com Advanced analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary tools for these analyses, offering high sensitivity and the ability to detect a wide range of metabolites. nih.govnih.gov

Specific methods have been developed for the targeted quantification of amino acids and biogenic amines, including indole derivatives, in biological matrices like plasma and urine. mdpi.comresearchgate.net For instance, a UHPLC-ESI-MS/MS method was developed for the targeted quantification of 39 metabolites related to tryptophan and tyrosine metabolism. mdpi.com Another HPLC method allows for the simultaneous quantitation of tryptophan and 15 of its metabolites from both the indolyl and kynurenine (B1673888) pathways. researchgate.net In some studies, untargeted metabolic profiling has successfully identified specific amino-containing compounds. One such study, using UPLC-HDMS, identified indoline as a key metabolite in a microbial consortium, and its concentration was subsequently quantified using HPLC. mdpi.com This demonstrates the capability of current metabolomics platforms to specifically detect and measure indoline and related amino-containing compounds in complex biological systems.

The investigation of metabolic pathways provides critical insights into disease mechanisms and potential therapeutic targets. nih.gov Alterations in the metabolism of amino acids, particularly the aromatic amino acid tryptophan, are hallmarks of several pathological conditions, including cancer, inflammatory diseases, and neurological disorders. nih.govnih.govplos.org Tryptophan is the metabolic precursor to the indole ring, and its metabolism by both host enzymes and gut microbiota can significantly influence health and disease. nih.govfrontiersin.org

A compelling example of this is a metabolomics study on the autoimmune disease dermatomyositis, which identified specific alterations in metabolic profiles associated with disease activity. frontiersin.org In this study, untargeted metabolomics profiling of patient serum revealed that indoline was among the elevated metabolites positively correlated with disease activity markers. frontiersin.org The study also highlighted that tryptophan metabolism was one of the significantly altered pathways in these patients, suggesting a direct link between this pathway, the presence of indoline, and the disease state. frontiersin.org

Furthermore, dysregulation of gut microbial metabolism of tryptophan has been linked to inflammatory bowel disease (IBD), liver diseases, and multiple sclerosis (MS). biorxiv.orgfrontiersin.org In IBD, fecal levels of tryptophan and its microbial metabolite indole-3-acetate (B1200044) (IAA) are decreased, indicating a shift in metabolic pathways. frontiersin.org In MS, circulating levels of the reductive indole metabolite indole-3-lactate (ILA) are reduced, and a lower ratio of ILA to the oxidative metabolite IAA correlates with worse disease outcomes. biorxiv.org These findings underscore the importance of amino acid and indole-containing metabolite pathways in the pathogenesis of various diseases, identifying them as potential areas for therapeutic intervention with molecules like this compound analogs. The study of metabolic flux, or the rate of turnover of metabolites in a pathway, may offer even deeper insights into disease aggressiveness and treatment response compared to steady-state metabolite levels alone. nih.gov

Future Directions and Emerging Research Areas for Indolin 7 Amine

Design of Novel Indolin-7-amine Based Therapeutics

The inherent biological activity of the indoline (B122111) nucleus makes it a valuable starting point for the design of new drugs. Future research is focused on creating more sophisticated and effective therapeutic agents by leveraging the unique chemical properties of this compound.

Multi-targeted Inhibitors and Combination Therapies

The complexity of diseases like cancer, which often involve multiple signaling pathways, has driven a shift towards multi-targeted therapies. rsc.org The indoline scaffold is well-suited for the development of inhibitors that can simultaneously engage several biological targets. rsc.org For instance, derivatives of the related indole (B1671886) structure, such as Sunitinib (B231) and Nintedanib, are already clinically approved multi-targeted tyrosine kinase inhibitors used in cancer treatment. rsc.orgekb.eg These drugs have demonstrated the potential of targeting multiple receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR to inhibit tumor growth and angiogenesis. rsc.orgnih.gov

Future research will likely focus on designing this compound derivatives that can act as multi-targeted agents. rsc.orgucsd.edu This approach offers advantages over single-target drugs or combination therapies, including the potential to overcome drug resistance. rsc.org Combination therapies, where an this compound based drug is used alongside other therapeutic agents, also represent a promising avenue. nih.govwipo.intnih.gov For example, the combination of the MEK kinase inhibitor KIN-7136 with other oncology agents is being explored for cancer treatment. wipo.int Similarly, combining IDO1 inhibitors, which are involved in tumor immune evasion, with immunotherapy is a strategy being investigated for bladder cancer. nih.gov

Inhibitor Type Target(s) Therapeutic Area Reference
SunitinibVEGFR, PDGFR, c-kit, FLT3Cancer rsc.orgekb.eg
NintedanibVEGFR, FGFR, PDGFRCancer, Idiopathic Pulmonary Fibrosis rsc.org
AnlotinibVEGFR, FGFR, PDGFRbCancer nih.gov
VorolanibVEGFR, PDGFRCancer rsc.org

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize off-target effects of this compound derivatives, researchers are exploring the development of prodrugs and targeted delivery systems. Prodrugs are inactive or less active molecules that are converted into the active drug within the body, often at the site of action. nih.govorientjchem.org This approach can improve a drug's solubility, stability, and bioavailability. orientjchem.orgmdpi.com For amines, strategies like the synthesis of (acyloxy)alkyl carbamates, which are sensitive to esterases, can trigger the release of the parent amine. nih.gov The use of amino acids as pro-moieties is another common strategy to improve the physicochemical properties of drugs. mdpi.commdpi.com

Targeted delivery systems aim to concentrate a therapeutic agent at the desired site, such as a tumor, thereby increasing its effectiveness and reducing systemic toxicity. sigmaaldrich.comgoogle.com Polymeric nanoparticles, liposomes, and hydrogels are being investigated as carriers for targeted drug delivery. sigmaaldrich.comresearchgate.netmdpi.com These systems can be designed to release their payload in response to specific stimuli, such as changes in pH, which is often lower in the tumor microenvironment. mdpi.com Light-activated drug delivery, using photosensitive protecting groups like o-nitrobenzyl, is another innovative approach that allows for precise spatial and temporal control of drug release. nih.gov

Exploration of New Biological Targets and Pathways

While much of the research on this compound has focused on its anticancer properties, its versatile structure suggests potential for a broader range of biological activities. ontosight.aiacs.org Future investigations will likely uncover new biological targets and pathways modulated by this compound and its derivatives.

For example, derivatives of the related 7-aminoindole have been explored as potent RORγt inverse agonists, which have potential applications in autoimmune diseases. nih.gov The indoline scaffold has also been associated with antioxidant and anti-inflammatory activities. acs.org A study on indoline derivatives showed that they could protect macrophages from oxidative stress and reduce the production of pro-inflammatory cytokines. acs.org Furthermore, the structural similarity of this compound to tryptanthrin (B1681603), a natural product with antibacterial properties, suggests that its derivatives could be developed as novel antimicrobial agents. mdpi.com The introduction of an aliphatic amine at the 7-position of tryptanthrin has been shown to significantly enhance its antibacterial activity. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. medcraveonline.com For indoline and its derivatives, researchers are developing more environmentally benign synthetic routes.

One-pot, multi-component reactions are a key strategy in green chemistry as they can reduce the number of synthetic steps, minimize waste, and improve efficiency. researchgate.nettandfonline.com For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized in a one-pot, four-component reaction under solvent-free conditions using an amino-functionalized nanoporous silica (B1680970) catalyst. shd-pub.org.rs The use of water as a solvent is another important aspect of green synthesis. medcraveonline.com Additionally, metal-free electrochemical methods are being explored for the intramolecular C-H amination to synthesize indolines, offering a cleaner alternative to traditional metal-catalyzed reactions. organic-chemistry.org

Applications in Materials Science and Sensing

Beyond its therapeutic potential, the this compound scaffold is finding applications in materials science and the development of chemical sensors. ontosight.aisigmaaldrich.com Its unique electronic and photophysical properties can be harnessed to create novel functional materials.

Indoline derivatives are being investigated for their use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the indoline ring through substitution makes it a versatile building block for creating materials with specific optical and electronic characteristics. For instance, N-Boc-indoline-7-carboxaldehyde is listed as a material for materials science applications. sigmaaldrich.com

In the field of chemical sensing, the amine group of this compound can act as a recognition site for various analytes. The development of chemosensors based on indoline derivatives could enable the sensitive and selective detection of metal ions, anions, and biologically important molecules.

Advanced Analytical Techniques for Characterization and Quantification

The development of novel this compound derivatives and their applications necessitates the use of advanced analytical techniques for their thorough characterization and quantification in various matrices. utas.edu.au

Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are essential for the separation, identification, and quantification of these compounds and their metabolites in biological samples. lcms.czcdc.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. bldpharm.com For the analysis of aromatic amines in complex matrices like textiles, methods using tandem mass spectrometry (MS/MS) are employed for unequivocal identification and to avoid interference from isomers. lcms.cz As research progresses, the development and application of more sophisticated analytical methods, potentially including miniaturized and portable systems, will be crucial for advancing our understanding of this compound and its derivatives. utas.edu.au

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is an essential analytical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing insights into its structural integrity.

General Principles and Expected Fragmentation: In mass spectrometry, this compound (C₈H₁₀N₂) is expected to follow the 'nitrogen rule,' which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular weight of this compound is approximately 134.18 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would, therefore, be expected at an m/z (mass-to-charge ratio) of 134.

The fragmentation of cyclic amines in a mass spectrometer is a complex process but often involves characteristic pathways. libretexts.org For indoline structures, cleavage of the bonds in the five-membered ring is a common fragmentation route. The presence of the amino group on the aromatic ring influences the fragmentation, often leading to stable fragment ions. A key fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which results in a resonance-stabilized cation. researchgate.netkpwulab.com For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic system. researchgate.net

In the case of this compound, which has both an aliphatic (part of the indoline ring) and an aromatic character, fragmentation would likely involve the loss of small molecules or radicals. For the related compound N-benzylindoline, observed fragment ions include those at m/z 118 and 119, resulting from hydride or electron transfer from the indoline moiety. chemicalbook.com While not directly analogous, this suggests that the indoline ring system is prone to specific fragmentation pathways that can be analyzed to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry is critical for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For derivatives of C7-aminoindoline, HRMS has been used to confirm their synthesis. For instance, a synthesized derivative with the formula C₂₆H₃₃N₂O₂S had a calculated m/z for [M+H]⁺ of 437.2257, with the found value being 437.2259, confirming its composition. rsc.org Similarly, for this compound, HRMS would provide a precise mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Predicted high-resolution mass data for the protonated molecule [M+H]⁺ of the related compound 7-aminoindole (C₈H₈N₂) is m/z 133.07602. acs.org This provides a close reference for what would be expected for this compound.

Table 1: Expected Mass Spectrometry Data for this compound
TechniqueExpected IonExpected m/zSignificance
Standard MS[M]⁺134Confirms nominal molecular weight.
HRMS (ESI)[M+H]⁺~135.0917Provides exact mass for elemental composition confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ucl.ac.uk For this compound, both ¹H and ¹³C NMR are used to confirm its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons on the aliphatic portion of the indoline ring, and the protons of the amine groups (NH and NH₂).

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear in the downfield region of the spectrum, generally between 6.0 and 7.5 ppm. The substitution pattern on the aromatic ring dictates the splitting patterns (multiplicity) of these signals.

Aliphatic Protons: The methylene (B1212753) (-CH₂-) groups of the indoline ring (at positions 2 and 3) would resonate further upfield compared to the aromatic protons. For the parent indoline molecule, the protons of the -CH₂- group at position 3 typically appear around 3.00 ppm, while the -CH₂- protons at position 2 appear around 3.49 ppm. sigmaaldrich.com The presence of the amino group at C7 would influence the precise chemical shifts of the nearby aromatic protons.

Amine Protons: The signals for the N-H protons can be broad and their chemical shifts are variable, often depending on the solvent, concentration, and temperature. researchgate.net The NH proton of the indoline ring and the NH₂ protons of the amino group would likely appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org

Aromatic Carbons: The carbon atoms of the benzene ring would show signals in the aromatic region, typically between 110 and 150 ppm. The carbon atom attached to the amino group (C7) would be significantly affected by the nitrogen atom.

Aliphatic Carbons: The two methylene carbons of the indoline ring would appear in the upfield region of the spectrum. In the parent indoline, these signals are found at distinct chemical shifts, allowing for their assignment. nih.gov

For derivatives of 7-aminoindoline, such as those synthesized via Ru(II)-catalyzed C-H amidation, ¹H and ¹³C NMR spectra are used for full characterization, confirming the success of the synthetic route. acs.org Although specific shift values for the parent this compound are not detailed in the available literature, the general regions and patterns can be predicted based on the known spectra of indoline and related substituted anilines.

Table 2: Predicted NMR Data for this compound
NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity
¹HAromatic (H4, H5, H6)6.0 - 7.5Multiplets/Doublets
¹HAliphatic (C2-H₂, C3-H₂)~3.0 - 3.6Triplets
¹HAmine (NH, NH₂)Variable (Broad)Broad Singlets
¹³CAromatic110 - 150-
¹³CAliphatic~25 - 50-

Conclusion

Summary of Key Research Achievements on Indolin-7-amine

Research on indoline-7-amine, and more broadly 7-aminoindoles, has led to significant achievements, primarily leveraging this scaffold for the synthesis of molecules with therapeutic potential. 7-Aminoindoles are recognized as vital synthetic intermediates for a wide array of bioactive molecules. researchgate.net The indoline (B122111) structure itself is a privileged scaffold in drug discovery, known for its ability to mimic protein structures and bind to various enzymes and receptors. ijpsr.comnih.gov

Key achievements include:

Development of Synthetic Methodologies: Significant effort has been dedicated to developing efficient methods for synthesizing 7-aminoindoline and its derivatives. For instance, Ru(II)-catalyzed C–H amidation has been successfully used to create the 7-amino indole (B1671886) scaffold under ambient conditions. acs.org Another innovative approach involves the conversion of pyrrole-3-carboxaldehydes into substituted 7-amino-5-cyanoindoles through a sequence of phosphine-initiated reactions. acs.org These methods are crucial for accessing a variety of natural products and biologically active compounds. acs.org

Role in Bioactive Compound Synthesis: The 7-aminoindole framework is a core component of various molecules targeting a range of diseases. Research has shown that indole derivatives possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsr.commdpi.comrsc.org For example, derivatives of indoline have been synthesized and tested for antibacterial, anti-tuberculosis, and antifungal activities, with some showing considerable efficacy. researchgate.net In the realm of cancer research, indole derivatives have been designed to inhibit tubulin polymerization and other key targets in cancer cells. mdpi.com Furthermore, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing potential in treating inflammatory diseases like asthma. nih.gov

Applications in Drug Discovery: The versatility of the indoline scaffold has made it a focal point in the discovery of new drugs. mdpi.comresearchgate.net It has been used to develop RORγt inverse agonists for treating autoimmune diseases, with derivatives showing high potency. nih.gov The indoline structure is also central to many alkaloids with complex polycyclic systems, and novel synthetic strategies have been developed to construct these challenging architectures. nih.gov

Challenges and Opportunities in this compound Research

Despite the progress, research on indoline-7-amine faces several challenges that also present opportunities for future investigation.

Challenges:

Synthesis and Selectivity: The synthesis of substituted indolines can be complex. google.com Achieving regio- and stereoselectivity in the functionalization of the indoline ring is a significant hurdle for organic chemists. mdpi.com For instance, the direct and highly selective incorporation of an amino group at the C-7 position of indoles remains a demanding task. researchgate.net Many synthetic routes require multiple steps, harsh conditions, or the use of expensive or hazardous reagents, which can be difficult to scale up. google.commdpi.com

Structural Complexity: Many biologically active natural products containing the indoline scaffold feature intricate, sp³-rich polycyclic systems. nih.govmdpi.com The synthesis of these molecules, especially those with all-carbon quaternary stereocenters, is a formidable challenge due to steric hindrance and the presence of multiple nitrogen atoms. nih.gov

Limited Direct Biological Data: While the indoline scaffold is a component of many bioactive compounds, direct and extensive biological studies on this compound itself are not widely published. Its primary role is often as a chemical intermediate. ontosight.aiontosight.ai

Opportunities:

Novel Synthetic Methods: The challenges in synthesis create opportunities for developing new, more efficient, and greener chemical reactions. nih.gov Advances in catalysis, such as the use of transition metals like ruthenium, rhodium, and palladium, continue to provide new ways to achieve selective C-H functionalization of the indoline ring. acs.orgresearchgate.netorganic-chemistry.org The development of one-pot syntheses and multi-component reactions also represents a promising avenue. nih.govmdpi.com

Multi-Targeted Drug Design: The indoline scaffold's ability to interact with multiple biological targets makes it an excellent candidate for developing multi-targeted agents. mdpi.comdovepress.com This is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. mdpi.com

Exploration of New Biological Activities: The vast chemical space accessible through indoline-7-amine derivatives remains largely unexplored. There is a significant opportunity to synthesize novel libraries of these compounds and screen them for a wide range of biological activities, potentially leading to the discovery of first-in-class therapeutics. ijpsr.comnih.gov

Outlook for this compound in Academic and Translational Science

The future for indoline-7-amine in both academic and translational science appears bright, driven by its established utility as a versatile chemical scaffold.

In Academia: Academic research will likely focus on overcoming the current synthetic challenges. This includes the development of more sophisticated catalytic systems for selective functionalization and the design of elegant strategies for constructing complex, polycyclic indoline alkaloids. nih.govorganic-chemistry.org The use of computational tools, such as structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models, will become increasingly important in guiding the rational design of new indoline derivatives with enhanced potency and specificity. mdpi.com Furthermore, the unique properties of the indoline ring will continue to inspire fundamental studies in physical organic chemistry and reaction mechanisms. mdpi.com

In Translational Science: In the translational realm, the focus will be on leveraging the indoline-7-amine scaffold to develop new therapeutic agents. The proven track record of indole and indoline derivatives in various disease models provides a strong foundation for future drug development programs. rsc.orgresearchgate.net We can expect to see more indoline-based compounds entering preclinical and clinical trials for a variety of indications, including cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.govdovepress.comresearchgate.net The development of multi-targeted ligands and PROTACs (Proteolysis Targeting Chimeras) incorporating the indoline moiety is also a promising future direction. acs.org The commercial viability of synthetic routes will be a key consideration for translating laboratory discoveries into marketable pharmaceuticals. google.com

Q & A

Basic: What are the critical considerations for optimizing the synthesis of Indolin-7-amine to ensure high purity and yield?

Methodological Answer:

  • Reaction Pathway Selection : Prioritize routes with minimal side products (e.g., avoiding tertiary amine intermediates that risk nitrosamine formation via nitrosating agents) .
  • Analytical Validation : Use HPLC or LC-MS with spiked standards to detect impurities (e.g., nitrosamines) and quantify purity. Cross-validate with NMR for structural confirmation .
  • Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst loadings. Use a factorial design to identify interactions affecting yield .
  • Documentation : Record raw data, including failed attempts, to refine protocols and justify deviations .

Basic: How should researchers design a systematic literature review to identify gaps in this compound’s pharmacological mechanisms?

Methodological Answer:

  • Database Selection : Use PubMed, Web of Science, and Embase for comprehensive coverage. Avoid overreliance on Google Scholar due to reproducibility limitations .
  • Search Strategy : Combine Boolean terms (e.g., "this compound AND (kinase inhibition OR cytotoxicity)") and apply filters for peer-reviewed studies (2015–2025). Document exclusion criteria (e.g., non-English papers) .
  • Data Extraction : Tabulate findings by target pathways, assay types, and contradictory results. Use tools like Zotero to manage citations .
  • Gap Analysis : Highlight understudied areas (e.g., metabolic stability in vivo) and inconsistencies in reported IC50 values .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound across kinase assays?

Methodological Answer:

  • Assay Conditions Audit : Compare buffer pH, ATP concentrations, and detection methods (e.g., fluorescence vs. radiometric) across studies. Replicate key experiments under standardized conditions .
  • Structural Analysis : Perform molecular docking to assess if conformational changes in kinase domains (e.g., DFG-in/out states) explain affinity discrepancies .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity and identify outliers. Discuss confounding variables (e.g., protein purity) in the discussion .

Advanced: What computational strategies are recommended for predicting this compound’s off-target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with flexible receptor models to screen against kinase homology models. Validate with MD simulations (>100 ns) to assess binding stability .
  • Machine Learning : Train models on ChEMBL bioactivity data using descriptors like Morgan fingerprints. Prioritize targets with high Tanimoto similarity to known ligands .
  • Experimental Cross-Check : Validate top predictions via thermal shift assays or SPR. Discrepancies between in silico and experimental results may indicate force field limitations .

Basic: What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions. Monitor degradation via UPLC-PDA and HRMS .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP-mediated metabolism. Quantify parent compound loss with LC-MS/MS .
  • Data Interpretation : Compare degradation profiles to stability guidelines (e.g., ICH Q1A). Use Arrhenius plots to extrapolate shelf-life .

Advanced: How can researchers mitigate risks of nitrosamine formation during this compound synthesis?

Methodological Answer:

  • Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit manufacturing processes .
  • Process Modifications : Replace amine-containing reagents with alternatives (e.g., alcohols). Introduce scavengers like ascorbic acid to inhibit nitrosation .
  • Analytical Controls : Implement LC-MS/MS methods with a limit of detection ≤0.03 ppm for nitrosamines. Validate using spiked samples and matrix-matched calibration .

Basic: What experimental design principles apply to in vivo toxicity studies of this compound?

Methodological Answer:

  • Dose Escalation : Follow OECD 423 guidelines for acute toxicity, starting at 10 mg/kg. Include vehicle controls and monitor biomarkers (e.g., ALT, creatinine) .
  • Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine group sizes. Account for attrition rates in longitudinal studies .
  • Data Reporting : Adhere to ARRIVE guidelines for transparency. Include raw data in supplementary materials for reproducibility .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • PK/PD Modeling : Integrate bioavailability, tissue distribution, and clearance data to reconcile potency gaps. Use compartmental models to predict effective doses .
  • Tumor Microenvironment Replication : Test 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions. Compare results to monolayer assays .
  • Mechanistic Follow-Up : Probe off-target effects (e.g., immunomodulation) via transcriptomics. Overexpression/knockout models can confirm target relevance .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

  • Protocol Standardization : Detail equipment models, software versions, and reagent lot numbers. Use protocols.io for version-controlled methods .
  • Data Archiving : Share raw spectra, chromatograms, and code repositories (e.g., GitHub). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Validation : Partner with independent labs to replicate key findings. Publish negative results to reduce publication bias .

Advanced: What strategies are recommended for elucidating this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer:

  • Single-Cell RNA-Seq : Cluster cells by transcriptomic profiles post-treatment. Use trajectory analysis to map response dynamics .
  • Chemical Proteomics : Employ activity-based probes to capture engaged targets. Validate hits via CRISPRi knockdown and rescue experiments .
  • Spatial Omics : Combine CODEX or MERFISH with drug treatment to resolve mechanism heterogeneity in tissue contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.